Capecitabine-d11
Description
BenchChem offers high-quality Capecitabine-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Capecitabine-d11 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWJHPBXLXJQN-JXDRLYBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C(C([C@H](O2)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Capecitabine-d11: Properties, Applications, and Bioanalytical Methodologies
This guide provides an in-depth technical overview of Capecitabine-d11, a critical tool in pharmaceutical research and development. We will move beyond simple data recitation to explore the causality behind its application, focusing on its physicochemical properties and its indispensable role as an internal standard in quantitative bioanalysis. The methodologies described herein are designed to be robust and self-validating, reflecting best practices in the field.
Introduction: The Need for Precision in Pharmacokinetics
Capecitabine, marketed as Xeloda®, is an orally-administered fluoropyrimidine carbamate used in the treatment of various cancers, including metastatic breast and colorectal cancers.[1][2][3] It functions as a prodrug, meaning it is converted within the body into its active, cytotoxic form, 5-fluorouracil (5-FU).[3][4] The efficacy and toxicity of Capecitabine are directly related to the plasma concentrations of the parent drug and its metabolites. Therefore, accurately quantifying these compounds in biological matrices is paramount for both clinical pharmacology studies and therapeutic drug monitoring.
Quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is subject to variability from two main sources: sample matrix effects and inconsistencies in sample preparation. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[5] Capecitabine-d11 is the deuterated analogue of Capecitabine and serves this exact purpose.[6][7] Because its physicochemical properties are nearly identical to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its higher mass. This allows it to reliably correct for analytical variations, ensuring the highest degree of accuracy and precision in quantification.[8]
Section 1: Core Physicochemical and Handling Properties
The fundamental characteristics of Capecitabine-d11 are foundational to its use. The deuterium labeling on the pentyl chain minimally impacts its chemical behavior while increasing its mass, which is the key to its function as an internal standard.
| Property | Data |
| CAS Number | 1132662-08-8[6][7][9][10][11] |
| Chemical Name | Pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate[10] |
| Molecular Formula | C₁₅H₁₁D₁₁FN₃O₆[6][7][11] |
| Molecular Weight | 370.42 g/mol [6][7][10][11] |
| Synonyms | 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine, Capecitibine-d11, Xeloda-d11[10][11] |
| Appearance | Off-White to Pale Yellow Low Melting Solid[10] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere or at -20°C.[10][12] Expert Insight: Always refer to the supplier-specific Certificate of Analysis (CoA) for the recommended storage conditions, as these can vary. Proper storage is critical to prevent degradation and maintain isotopic purity. |
| Handling Precautions | Capecitabine is a cytotoxic agent; its deuterated form should be handled with the same precautions.[13] Use appropriate personal protective equipment (PPE), including gloves and eye protection. Handle in a well-ventilated area or chemical fume hood.[13] |
Section 2: The Metabolic Journey of Capecitabine
To understand the application of Capecitabine-d11, one must first understand the metabolic activation pathway of the parent drug. Capecitabine undergoes a three-step enzymatic conversion to generate the active 5-FU, a process that cleverly concentrates the cytotoxic agent at the tumor site.[14][15][16] Capecitabine-d11 is presumed to follow the identical metabolic route, making it an ideal tracer for metabolic studies in addition to its role as an internal standard.
The activation pathway is as follows:
-
Liver: Orally administered Capecitabine is absorbed and converted by carboxylesterase, an enzyme abundant in the liver, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4][14][15]
-
Liver and Tumor Tissues: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine deaminase.[4][14][15]
-
Tumor Tissues: The final, crucial step occurs preferentially in tumor tissues. Thymidine phosphorylase, an enzyme that is often overexpressed in malignant cells, converts 5'-DFUR into the active anticancer drug, 5-fluorouracil (5-FU).[4][15]
This tumor-selective activation is a key advantage of Capecitabine, as it enhances antitumor activity while limiting systemic toxicity.[15]
Caption: Metabolic activation of Capecitabine to 5-fluorouracil (5-FU).
Section 3: Application in Quantitative Bioanalysis
The primary application of Capecitabine-d11 is as an internal standard for the quantification of Capecitabine in biological matrices like plasma.[6] The following protocol outlines a robust, self-validating workflow for this purpose using protein precipitation followed by LC-MS/MS analysis.
Causality Behind the Experimental Choices
-
Internal Standard (IS): We use Capecitabine-d11 because its near-identical chemical nature to Capecitabine ensures it accurately reflects the analytical variability of the analyte during sample processing and analysis.[5]
-
Sample Preparation: Protein precipitation with a solvent like methanol or acetonitrile is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins, which can interfere with LC-MS/MS analysis.[17][18] While liquid-liquid extraction or solid-phase extraction can yield cleaner samples, protein precipitation is often sufficient and more high-throughput.
-
Detection: LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for the precise quantification of low-concentration analytes in a complex matrix. It can differentiate between Capecitabine and Capecitabine-d11 based on their mass-to-charge ratio (m/z).
Detailed Experimental Protocol: Quantification in Human Plasma
1. Preparation of Stock and Working Solutions
-
Capecitabine Stock (1 mg/mL): Accurately weigh and dissolve Capecitabine in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
Capecitabine-d11 IS Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of Capecitabine-d11 in the same manner.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and a single, fixed-concentration working solution for the IS.
2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike blank, pooled human plasma with the Capecitabine working solutions to create a series of calibration standards covering the expected concentration range (e.g., 10-5000 ng/mL).
-
Prepare QC samples in the same manner at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of a plasma sample (unknown, CC, or QC), add 20 µL of the Capecitabine-d11 IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or methanol. This high ratio of organic solvent denatures and precipitates the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions (Typical)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor specific parent → daughter ion transitions for both Capecitabine and Capecitabine-d11.
5. Data Analysis
-
Integrate the peak areas for both the Capecitabine and Capecitabine-d11 MRM transitions.
-
Calculate the peak area ratio (Capecitabine Area / Capecitabine-d11 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards.
-
Determine the concentration of unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Sources
- 1. Capecitabine | 154361-50-9 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. a2bchem.com [a2bchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. vivanls.com [vivanls.com]
- 12. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
Precision Tracking: Metabolic Pathway Analysis of Capecitabine via Deuterated Isotope Dilution LC-MS/MS
Executive Summary
Capecitabine is a rationally designed oral fluoropyrimidine carbamate that functions as a prodrug for 5-Fluorouracil (5-FU). Its clinical efficacy relies on a three-step enzymatic conversion cascade that preferentially activates the drug within tumor tissues. However, the high inter-patient variability in metabolic enzyme activity (particularly DPD and TP) necessitates rigorous pharmacokinetic (PK) monitoring.
This guide details the Metabolic Pathway Analysis of Capecitabine , focusing on the critical role of deuterated and stable isotopes (e.g., Capecitabine-d11, 5-FU-13C15N2) in achieving precise quantification via LC-MS/MS. We move beyond simple concentration measurement to explore the mechanistic tracking of metabolic flux and the correction of matrix effects in complex biological fluids.
The Metabolic Cascade: A Triple-Enzyme Activation System
Capecitabine was designed to bypass the gastrointestinal toxicity associated with direct 5-FU administration. Understanding this pathway is a prerequisite for designing an analytical strategy, as one must simultaneously quantify the parent drug, its intermediate metabolites, and the active agent.
The Pathway Mechanics
-
Intestinal Absorption: Capecitabine passes through the intestinal mucosa intact.
-
Hepatic Conversion (Step 1): In the liver, Carboxylesterase (CES) hydrolyzes the carbamate moiety to form 5'-Deoxy-5-fluorocytidine (5'-DFCR) .[1]
-
Deamination (Step 2): Cytidine Deaminase (CDA) , present in the liver and tumor tissues, converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR) .[2]
-
Tumor Activation (Step 3): Thymidine Phosphorylase (TP) , which is often upregulated in tumor tissue, cleaves the sugar moiety to release the active cytotoxic agent, 5-Fluorouracil (5-FU) .
-
Catabolism (Elimination): 5-FU is rapidly degraded by Dihydropyrimidine Dehydrogenase (DPD) into Dihydrofluorouracil (DHFU), eventually leading to
-fluoro- -alanine (FBAL).
Pathway Visualization
Figure 1: The three-step enzymatic activation of Capecitabine to 5-FU and subsequent catabolism.
The Role of Deuterated Isotopes in Analysis[4]
In LC-MS/MS analysis, the "gold standard" for quantification is the Stable Isotope Dilution Assay (SIDA) . This method uses isotopically labeled internal standards (SIL-IS) that are chemically identical to the analyte but differ in mass.
Why Deuterium and Stable Isotopes?
-
Matrix Effect Correction: Biological matrices (plasma, urine, tumor homogenate) contain phospholipids and salts that suppress or enhance ionization in the mass spectrometer source. Because a deuterated standard (e.g., Capecitabine-d11) co-elutes (or nearly co-elutes) with the analyte, it experiences the exact same suppression. Taking the ratio of Analyte/IS cancels out these errors.
-
Carrier Effect: In low-concentration samples, adsorption to glass or plastic surfaces can cause loss of analyte. A high concentration of SIL-IS acts as a "carrier," occupying active sites and improving recovery of the trace analyte.
Selection of Isotopes
For Capecitabine analysis, specific isotopes are recommended to avoid "cross-talk" (isotopic overlap) and ensure stability.
| Analyte | Recommended Internal Standard | Mass Shift | Notes |
| Capecitabine | Capecitabine-d11 | +11 Da | The pentyl side chain is fully deuterated. High mass shift prevents overlap with natural isotopes. |
| 5-FU | 5-FU-13C15N2 | +3 Da | Preferred over deuterium (d2) for 5-FU to avoid hydrogen exchange issues in acidic mobile phases. |
| 5'-DFUR | 5'-DFUR-d3 | +3 Da | Deuterium usually placed on the methyl group of the sugar or pyrimidine ring. |
Critical Insight: While deuterated standards (d-labeled) are common, 13C/15N labeled standards are often superior for small polar molecules like 5-FU because deuterium on exchangeable positions (like N-H) can be lost in protic solvents, altering the mass signal.
Experimental Protocol: Simultaneous Quantification
This protocol describes a validated workflow for extracting and analyzing Capecitabine and 5-FU from human plasma.[3][4][5]
Reagents and Materials
-
Analytes: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU.[1][2][4][5][6]
-
Internal Standards: Capecitabine-d11, 5-FU-13C15N2.
-
Matrix: K2EDTA Plasma.[7]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid, Ethyl Acetate.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation alone to remove phospholipids and separate the non-polar Capecitabine from polar interferences.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of mixed Internal Standard Working Solution (Capecitabine-d11 @ 500 ng/mL + 5-FU-13C15N2 @ 100 ng/mL). Vortex for 10 sec.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Note: Ethyl acetate extracts Capecitabine (logP ~0.9) and its metabolites efficiently while leaving behind salts and proteins.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the organic supernatant (top layer) to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20). Vortex well.
LC-MS/MS Conditions
Due to the polarity difference between Capecitabine (hydrophobic) and 5-FU (hydrophilic), a gradient elution on a specialized column is required.
-
Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or Phenomenex Luna Omega Polar C18. These columns retain polar compounds (5-FU) better than standard C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[8]
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Load 5-FU (Polar) |
| 1.0 | 5 | Isocratic Hold |
| 4.0 | 95 | Elute Capecitabine |
| 5.5 | 95 | Wash |
| 5.6 | 5 | Re-equilibrate |
| 8.0 | 5 | End |
Mass Spectrometry (MRM Parameters)
Operate in Negative Ion Mode for 5-FU (better sensitivity) and Positive Ion Mode for Capecitabine, or use rapid polarity switching if the instrument allows. Note: Many modern labs use Negative mode for all if sensitivity allows, or Positive for all. Below is the optimized dual-mode approach.
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Capecitabine | ESI (+) | 360.1 | 244.1 | 20 |
| Capecitabine-d11 | ESI (+) | 371.2 | 255.2 | 20 |
| 5-FU | ESI (-) | 129.0 | 42.0 | -18 |
| 5-FU-13C15N2 | ESI (-) | 132.0 | 45.0 | -18 |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample collection to data quantification.
Data Interpretation & Troubleshooting
Handling Isotopic Contribution
When using d11-Capecitabine, the mass difference (+11 Da) is large enough that natural isotopic abundance from the native drug (M+1, M+2) does not interfere with the IS channel. However, for 5-FU (+3 Da), ensure the resolution of the quadrupole is set to "Unit" or "High" to prevent crosstalk.
The "Metabolic Switching" Check
If you observe unexpectedly high levels of 5-FU and low levels of FBAL (catabolite), the patient may be DPD Deficient . This is a critical safety finding. In a research setting, you can validate this by spiking the sample with 13C-Uracil ; high endogenous uracil levels correlate with DPD deficiency.
Stability
Capecitabine is relatively stable, but 5-FU can degrade in whole blood if not processed quickly. DPD enzyme activity continues ex vivo.
-
Protocol Tip: Add a DPD inhibitor (e.g., gimeracil) to the collection tube if a delay in centrifugation is expected, though immediate plasma separation and freezing at -80°C is usually sufficient.
References
-
Reigner, B., et al. (2001). Clinical Pharmacokinetics of Capecitabine.[5][9] Clinical Pharmacokinetics.[5] Link
-
Deng, P., et al. (2015). Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][9][10] Link
-
Guichard, N., et al. (2005).[5] Stable isotope dilution LC-MS/MS measurement of 5-fluorouracil in human plasma. Journal of Mass Spectrometry. Link
-
Shrivastav, P.S., et al. (2015).[5] Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS.[5] International Journal of Pharmacy and Pharmaceutical Sciences.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 9. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Critical Distinction: A Technical Guide to Capecitabine and Capecitabine-d11 for Advanced Drug Development
Introduction: The Role of Capecitabine in Oncology and the Analytical Imperative
Capecitabine, an orally administered fluoropyrimidine carbamate, stands as a cornerstone in the treatment of various solid tumors, including metastatic breast and colorectal cancers.[1][2][3] Its efficacy lies in its design as a prodrug of 5-fluorouracil (5-FU), offering the advantage of oral dosing and preferential activation within tumor tissues.[1][2] The conversion of capecitabine to the cytotoxic 5-FU is a three-step enzymatic process, culminating in the targeted disruption of DNA synthesis in rapidly dividing cancer cells.[1][2][4] Given the high variability in patient pharmacokinetics, precise and accurate quantification of capecitabine and its metabolites in biological matrices is paramount for therapeutic drug monitoring, dose optimization, and the development of novel drug delivery systems.[5] This necessity for analytical rigor brings to the forefront the critical role of isotopically labeled internal standards, exemplified by Capecitabine-d11.
This technical guide provides an in-depth exploration of the chemical and functional distinctions between Capecitabine and its deuterated analogue, Capecitabine-d11. We will delve into the fundamental principles of isotopic labeling, compare their chemical profiles, and elucidate the practical application of Capecitabine-d11 as an internal standard in bioanalytical methodologies, thereby ensuring the highest standards of data integrity in research and clinical settings.
The Foundation of Precision: Understanding Isotopic Labeling with Deuterium
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. In the case of Capecitabine-d11, eleven hydrogen atoms (¹H) in the pentyl chain of the carbamate moiety have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[6][7]
The rationale behind this substitution is rooted in the principles of mass spectrometry. Deuterium possesses a greater atomic mass than hydrogen. This mass difference, while subtle, is readily distinguishable by a mass spectrometer. Crucially, the substitution of hydrogen with deuterium results in a compound that is chemically identical to the parent drug in its reactivity and chromatographic behavior. This parallel behavior is the cornerstone of its utility as an ideal internal standard.
A Comparative Analysis of Chemical Profiles
While chemically analogous, the isotopic labeling of Capecitabine-d11 imparts a distinct and measurable difference in its physical properties, primarily its molecular weight.
| Property | Capecitabine | Capecitabine-d11 | Rationale for the Difference |
| Chemical Formula | C₁₅H₂₂FN₃O₆[2] | C₁₅H₁₁D₁₁FN₃O₆[7] | Replacement of 11 protium (¹H) atoms with 11 deuterium (²H) atoms. |
| Molecular Weight | ~359.35 g/mol [2] | ~370.42 g/mol [7][8] | The increased mass of deuterium compared to protium. |
| Chemical Structure | Identical core structure | Identical core structure with deuterium labeling on the pentyl chain | To ensure identical chemical and chromatographic behavior. |
| Physicochemical Properties | Highly water-soluble and good permeability[5] | Assumed to be virtually identical to Capecitabine | The C-D bond is slightly stronger than the C-H bond, but this has a negligible effect on properties like solubility and polarity in this context. |
| Biological Activity | Prodrug of 5-FU[1][2] | Not intended for therapeutic use; used as an analytical standard[6][9] | While it would likely undergo the same metabolic conversion, its purpose is analytical, not therapeutic. |
The Lynchpin of Bioanalysis: Capecitabine-d11 as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for achieving accuracy and precision.[6][9][10] The IS is a compound of known concentration added to every sample, calibrator, and quality control sample. It co-elutes with the analyte of interest (in this case, Capecitabine) and is used to correct for variations in sample preparation, injection volume, and instrument response.
Capecitabine-d11 is the gold standard for an internal standard in Capecitabine quantification for several reasons:
-
Co-elution: Due to its identical chemical structure, Capecitabine-d11 exhibits the same retention time as Capecitabine in a chromatographic system. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.
-
Similar Extraction Recovery: During sample preparation (e.g., protein precipitation or liquid-liquid extraction), the recovery of Capecitabine-d11 will closely mirror that of Capecitabine, effectively normalizing any sample loss.
-
Distinct Mass-to-Charge Ratio (m/z): The 11-dalton mass difference allows the mass spectrometer to detect and quantify both Capecitabine and Capecitabine-d11 simultaneously and without interference, despite their identical chromatographic behavior.
The use of a stable isotope-labeled internal standard like Capecitabine-d11 is a self-validating system. Any unforeseen variation affecting the analyte will proportionally affect the internal standard, thereby maintaining the integrity of the quantitative result.
Visualizing the Metabolic and Analytical Pathways
To fully appreciate the context in which these two compounds are utilized, it is essential to visualize both the biological fate of Capecitabine and the analytical workflow for its quantification.
The Metabolic Conversion of Capecitabine
Capecitabine itself is pharmacologically inactive.[1] Its therapeutic effect is realized through a three-step enzymatic conversion to 5-FU, which occurs preferentially in tumor tissue due to higher concentrations of the final activating enzyme, thymidine phosphorylase.[1][9]
Caption: The three-step enzymatic conversion of Capecitabine to the active drug, 5-FU.
A Validated LC-MS Workflow for Capecitabine Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Capecitabine in a biological matrix, such as plasma, highlighting the integral role of Capecitabine-d11.
Caption: A typical bioanalytical workflow for Capecitabine quantification using LC-MS/MS.
Exemplary Experimental Protocol: LC-MS/MS Quantification of Capecitabine in Human Plasma
This protocol outlines a robust method for the determination of Capecitabine concentrations in human plasma, a critical procedure in pharmacokinetic studies.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a primary stock solution of Capecitabine and Capecitabine-d11 (Internal Standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Perform serial dilutions of the Capecitabine stock solution with pooled, drug-free human plasma to create calibration standards at concentrations spanning the expected therapeutic range (e.g., 0.05 to 10 µg/mL).[11][12]
- Prepare QC samples in drug-free plasma at low, medium, and high concentrations.
2. Sample Preparation:
- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the Capecitabine-d11 working solution (e.g., at 5 µg/mL) to each tube and vortex briefly. This step introduces the internal standard.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- HPLC System: A standard reverse-phase HPLC system.
- Column: C18 analytical column (e.g., 75 mm x 4.6 mm, 5 µm).[13]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).[13]
- Flow Rate: 1.0 - 1.2 mL/min.[13][14]
- Injection Volume: 10-20 µL.[13]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14][15]
- Detection: Monitor the specific mass transitions for Capecitabine and Capecitabine-d11 using Multiple Reaction Monitoring (MRM).
4. Data Analysis:
- Integrate the peak areas for both the Capecitabine and Capecitabine-d11 MRM transitions.
- Calculate the peak area ratio (Capecitabine area / Capecitabine-d11 area) for all samples.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The distinction between Capecitabine and Capecitabine-d11 is a clear illustration of the synergy between medicinal chemistry and analytical science. While Capecitabine serves as a potent therapeutic agent, its deuterated counterpart, Capecitabine-d11, is an indispensable tool that ensures the data generated in preclinical and clinical studies is of the highest accuracy and reliability.[6] For researchers and drug development professionals, understanding this difference is not merely academic; it is fundamental to the principles of modern bioanalysis and the rigorous validation of pharmacokinetic and therapeutic data. The use of stable isotope-labeled standards like Capecitabine-d11 underpins the trustworthiness of analytical results, ultimately contributing to safer and more effective cancer therapies.
References
-
Veeprho. Capecitabine-D11 | CAS 1132662-08-8. [Link]
-
ResearchGate. Chemical structures of capecitabine (CAP) and its major metabolites. [Link]
-
OncoDaily. Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [Link]
-
de Wit, D., et al. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Clinical and Translational Science, 2019. [Link]
-
Wikipedia. Capecitabine. [Link]
-
DrugBank. Capecitabine: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
Gemo, G., et al. Continuous Flow Synthesis of Anticancer Drugs. Molecules, 2021. [Link]
-
Scholars Research Library. An improved RP-HPLC method for the quantitative determination of capecitabine in bulk and pharmaceutical tablet dosage form. [Link]
-
CORE. FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. [Link]
-
Reigner, B., et al. Clinical pharmacokinetics of capecitabine. Clinical Pharmacokinetics, 2001. [Link]
-
YouTube. Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Nagasawa, K., et al. Comparison of capecitabine concentrations determined by microsampling versus plasma concentrations for therapeutic drug monitoring: a pilot study. Journal of Pharmacy and Pharmacology, 2024. [Link]
-
ResearchGate. (PDF) Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. [Link]
-
Terada, T., et al. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. Anticancer Research, 2020. [Link]
-
Al-Majed, A. R., et al. Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. Journal of Young Pharmacists, 2019. [Link]
-
ResearchGate. Metabolic pathway of capecitabine. [Link]
-
Guichard, B., et al. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies. Journal of Chromatography B, 2005. [Link]
-
ResearchGate. Development and validation of new analytical methods for the estimation of capecitabine in pharmaceutical dosage form. [Link]
-
Srinivasu, M. K., et al. RP-HPLC Method for the Estimation of Capecitabine in Tablet Dosage Forms. Asian Journal of Chemistry, 2012. [Link]
-
EngagedScholarship@CSU. Liquid Chromatography–Mass Spectrometry Method for The Analysis of The Anti-Cancer Agent Capecitabine and Its Nucleoside Metabolites. [Link]
-
Anticancer Research. A Rapid and Simple HPLC Assay for Quantification of Capecitabine for Drug Monitoring Purposes. [Link]
-
Xu, Y., & Grem, J. L. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma. Journal of Chromatography B, 2003. [Link]
Sources
- 1. oncodaily.com [oncodaily.com]
- 2. Capecitabine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 12. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Bioanalytical Strategies: Metabolic Profiling of Capecitabine via Stable Isotope Dilution
The following technical guide details the bioanalytical strategy for Capecitabine and its metabolites, specifically addressing the utility and mechanistic limitations of the stable isotope-labeled internal standard, Capecitabine-d11 .
Executive Summary & Core Directive
Capecitabine (Xeloda) is an oral fluoropyrimidine carbamate prodrug that undergoes a three-step enzymatic conversion to form the cytotoxic agent 5-Fluorouracil (5-FU) .[1] The accurate identification and quantification of this pathway are critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
This guide addresses a frequent bioanalytical challenge: The Strategic Use of Capecitabine-d11.
Critical Technical Insight:
Commercially available Capecitabine-d11 is labeled on the pentyl side chain (
Metabolic Pathway & Isotope Tracking
Understanding the structural fate of the deuterium label is the prerequisite for assay design. The diagram below illustrates the enzymatic cascade and the "Label Loss" event.
Graphviz Pathway Diagram
Figure 1: The metabolic fate of Capecitabine-d11.[1][2] Note that the d11 tag (Red) is cleaved immediately, rendering downstream metabolites (Yellow/Green) unlabeled.
Experimental Protocol: LC-MS/MS Workflow
This protocol utilizes a Simultaneous Extraction / Polarity Switching method. Capecitabine is lipophilic and ionizes well in Positive mode, while 5-FU is polar and requires Negative mode.
Materials & Reagents[4][5]
-
Analyte: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU.[1][3][2][4][5][6]
-
Internal Standard (Parent): Capecitabine-d11 (Pentyl-d11).[7]
-
Internal Standard (Metabolite): 5-Fluorouracil-
(Required for 5-FU quantification due to label loss). -
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is often too selective for the parent, losing the polar 5-FU. Protein Precipitation (PPT) is preferred for simultaneous profiling.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of combined IS working solution (Capecitabine-d11 @ 500 ng/mL + 5-FU-
@ 100 ng/mL). -
Precipitation: Add 300 µL of cold Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to an HPLC vial.
-
Note: For high-sensitivity 5-FU analysis, evaporation and reconstitution in the mobile phase is recommended to reduce solvent strength effects.
-
LC-MS/MS Conditions[8]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3.
-
Why? Standard C18 retains Capecitabine but elutes 5-FU in the void volume. PFP or T3 phases provide retention for polar fluoropyrimidines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1).
Gradient Profile:
| Time (min) | %B | Flow (mL/min) | State |
|---|---|---|---|
| 0.0 | 5 | 0.4 | Load (Retain 5-FU) |
| 1.0 | 5 | 0.4 | Isocratic Hold |
| 4.0 | 95 | 0.4 | Elute Capecitabine |
| 5.5 | 95 | 0.4 | Wash |
| 5.6 | 5 | 0.4 | Re-equilibrate |
Mass Spectrometry Parameters & Identification Logic
To identify metabolites, we rely on Multiple Reaction Monitoring (MRM) . Capecitabine-d11 is used to normalize the parent drug data, correcting for matrix effects and recovery variances.
MRM Transitions Table
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Capecitabine | ESI (+) | 360.1 | 244.1 | 25 | Parent Drug |
| Capecitabine-d11 | ESI (+) | 371.2 | 255.2 | 25 | Internal Standard |
| 5'-DFCR | ESI (+) | 246.1 | 112.1 | 20 | Metabolite 1 |
| 5'-DFUR | ESI (-) | 245.1 | 128.0 | -18 | Metabolite 2 |
| 5-FU | ESI (-) | 129.0 | 42.0 | -22 | Active Drug |
| 5-FU- | ESI (-) | 132.0 | 45.0 | -22 | Metabolite IS |
Analytical Logic for Identification
Since the d11 label is lost, "Identification" is achieved through a Triangulation Method :
-
Retention Time Locking: The Capecitabine-d11 peak defines the exact retention time (RT) of the parent. Any peak eluting at this RT with the transition 360.1 -> 244.1 is confirmed as Capecitabine.
-
Stoichiometric Correlation: In metabolic stability assays (microsomes/hepatocytes), the Rate of Disappearance of the Capecitabine/Capecitabine-d11 ratio must inversely correlate with the Rate of Appearance of 5'-DFCR.
-
Transition Ratio Confirmation: For the unlabeled metabolites (5-FU, etc.), identification is confirmed by monitoring a secondary "qualifier" transition (e.g., for 5-FU, monitor 129.0 -> 42.0 and 129.0 -> 58.0). The ratio between these two transitions must match the authentic standard within ±20%.
Analytical Workflow Diagram
The following diagram details the decision matrix for processing samples using the d11 standard.
Figure 2: Integrated LC-MS/MS workflow utilizing dual internal standards for complete pathway coverage.
References
-
Deng, Y., et al. (2015). "Determination of capecitabine and its metabolites in human plasma by high-performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link
-
Guo, Y., et al. (2012). "Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Santa Cruz Biotechnology. "Capecitabine-d11 Product Data Sheet (CAS 1132662-08-8)." SCBT.com. Link[8]
-
Toronto Research Chemicals. "Capecitabine-d11 Structure and Isotope Information." LGC Standards. Link[9]
-
Reigner, B., et al. (2001). "Clinical pharmacokinetics of capecitabine." Clinical Pharmacokinetics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
Technical Guide: Isotopic Enrichment & Bioanalytical Application of Capecitabine-d11
Executive Summary
Capecitabine-d11 (Pentyl-d11) serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Capecitabine in biological matrices via LC-MS/MS. Its utility is defined by a distinct mass shift (+11 Da) that eliminates spectral overlap with the natural isotope envelope of the analyte.
However, the utility of Capecitabine-d11 is strictly limited to the parent compound. Due to the metabolic cleavage of the labeled pentyl chain during the first step of biotransformation, this IS cannot track downstream metabolites (5'-DFCR, 5'-DFUR, or 5-FU). This guide details the isotopic specifications, metabolic limitations, and validation protocols required to ensure regulatory compliance (FDA M10/EMA).
Part 1: Structural Integrity & Isotopic Specifications
Chemical Structure & Label Position
The deuterated label in Capecitabine-d11 is located exclusively on the
-
Chemical Name: 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: ~370.42 Da (vs. ~359.35 Da for unlabeled)
The Physics of Enrichment: Why d11?
In mass spectrometry, "Isotopic Enrichment" is not merely a measure of purity; it is a measure of signal isolation.
-
The Natural Envelope Problem: Large organic molecules like Capecitabine (
) possess a natural isotopic envelope due to abundance (approx. 1.1% per carbon).[3]-
Unlabeled Capecitabine (
) has significant signal at , , and even . -
If a standard with a low mass shift (e.g., Capecitabine-d3) were used, the
signal of the analyte would overlap with the signal of the IS, causing non-linear calibration curves.
-
-
The d11 Solution: A shift of +11 Da moves the IS precursor ion (
371.3) far beyond the natural isotopic distribution of the analyte ( 360.1), ensuring zero "Reverse Contribution" (Analyte interfering with IS).
Critical Specification: Isotopic Purity vs. Atom %
For bioanalytical assays targeting low LLOQ (Lower Limit of Quantification), the critical specification is the absence of unlabeled (
| Parameter | Specification | Scientific Rationale |
| Chemical Purity | Prevents non-analyte matrix suppression. | |
| Isotopic Enrichment | Ensures the population of | |
| Mass Shift | Prevents cross-talk from Analyte |
Part 2: Metabolic Implications (Critical Limitation)
It is vital to understand that Capecitabine-d11 is a Parent-Only internal standard. The metabolic pathway of Capecitabine involves the enzymatic cleavage of the exact chain where the deuterium label resides.
The Label Loss Mechanism
Capecitabine is a prodrug converted to 5-FU through a three-step enzymatic cascade. The first step, mediated by Carboxylesterase (CES), hydrolyzes the pentyl carbamate group.
Consequence: The d11 label is lost in the first step. The resulting metabolite, 5'-DFCR, is chemically identical whether it originated from Capecitabine-d0 or Capecitabine-d11. Therefore, Capecitabine-d11 cannot be used to normalize extraction recovery or matrix effects for 5'-DFCR, 5'-DFUR, or 5-FU.
Pathway Visualization
Figure 1: Metabolic fate of Capecitabine-d11.[4] Note the immediate loss of the deuterium tag (Red) upon conversion to 5'-DFCR, rendering the IS useless for metabolite quantification.
Part 3: Method Validation Protocol
To ensure the isotopic enrichment of your Capecitabine-d11 lot is sufficient for your specific LLOQ, you must perform a Cross-Signal Contribution Test (CSCT) .
MRM Transitions
The fragmentation pattern of Capecitabine involves the loss of the sugar moiety, retaining the base and the carbamate side chain.
| Compound | Precursor Ion ( | Product Ion ( | Structure of Fragment |
| Capecitabine | 5-Fluoro-N-pentyloxycarbonylcytosine | ||
| Capecitabine-d11 | 5-Fluoro-N-(pentyl-d11 )-oxycarbonylcytosine |
Protocol: The "Zero Blank" Verification
This protocol quantifies the "Blank Effect"—the signal produced by the IS in the analyte channel due to imperfect isotopic enrichment.
Prerequisites:
-
IS Working Solution: Prepared at the intended assay concentration (e.g., 500 ng/mL).
-
Blank Matrix: Plasma from 6 sources (pooled).
Step-by-Step Workflow:
-
Preparation:
-
Sample A (Double Blank): Process blank plasma without IS.
-
Sample B (Zero Blank): Process blank plasma spiked only with Capecitabine-d11 IS at the working concentration.
-
Sample C (LLOQ): Process blank plasma spiked with Capecitabine analyte at the LLOQ level (with IS).
-
-
LC-MS/MS Acquisition:
-
Inject Sample A, B, and C in triplicate.
-
Monitor the Analyte Transition (
).
-
-
Calculation & Criteria (FDA M10):
-
Calculate the Area of the Analyte Peak in Sample B (The IS interference).
-
Calculate the Area of the Analyte Peak in Sample C (The LLOQ signal).
-
Pass Criteria:
. -
Note: While FDA allows 20%, for robust high-throughput assays, target
.
-
Validation Logic Diagram
Figure 2: Decision tree for validating Isotopic Purity suitability using the Zero Blank method.
Part 4: Troubleshooting & Optimization
Deuterium Isotope Effect (Chromatography)
Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography (UPLC), Capecitabine-d11 may elute slightly earlier than the unlabeled parent.
-
Risk: If the retention time shift is significant, the IS may not co-elute perfectly with the analyte, failing to compensate for transient matrix effects (ion suppression zones).
-
Mitigation: Use standard HPLC (not UPLC) or adjust gradient slope to ensure overlap.
Solubility & Stability
-
Solubility: Capecitabine-d11 is soluble in DMSO, Methanol, and Acetonitrile.
-
Stock Storage: Store stock solutions at
or lower. -
Stability: The carbamate linkage is susceptible to hydrolysis in highly acidic or basic conditions. Ensure extraction buffers are near neutral pH (pH 4.0 - 8.0) to prevent degradation of the IS during processing.
References
-
FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[4][6][7] Link
-
Shrivastav, P. S., et al. (2015). Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences.[4] Link
-
LGC Standards. (n.d.). Capecitabine-d11 Reference Material Specifications.Link[3]
-
Santa Cruz Biotechnology. (n.d.). Capecitabine-d11 Product Data Sheet.Link[1]
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link
Sources
- 1. vivanls.com [vivanls.com]
- 2. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
Literature review of Capecitabine-d11 in pharmacokinetic studies
This guide provides a technical, in-depth review of the application of Capecitabine-d11 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. It synthesizes bioanalytical protocols, metabolic contexts, and validation metrics to support researchers in optimizing LC-MS/MS assays.
Technical Whitepaper & Bioanalytical Guide
Executive Summary
Capecitabine is a prodrug of 5-Fluorouracil (5-FU), widely prescribed for metastatic breast and colorectal cancers. Its pharmacokinetic (PK) profile is complex, involving a three-step enzymatic conversion cascade. Accurate quantification of the parent drug, distinct from its metabolites, is critical for bioequivalence and therapeutic drug monitoring (TDM) studies.
Capecitabine-d11 (5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine) serves as the gold-standard internal standard (IS) for these assays. By incorporating 11 deuterium atoms on the pentyl side chain, it offers a distinct mass shift (+11 Da) that eliminates isotopic crosstalk while maintaining chromatographic behavior nearly identical to the analyte. This guide details the mechanistic rationale, extraction protocols, and validation standards for deploying Capecitabine-d11 in high-sensitivity LC-MS/MS workflows.
Molecular Architecture & Rationale
Why Capecitabine-d11?
In quantitative LC-MS/MS, the choice of Internal Standard dictates the robustness of the assay. While structural analogs (e.g., capecitabine analogs with different alkyl chains) were historically used, they often fail to compensate for matrix effects (ion suppression/enhancement) because they do not co-elute perfectly with the analyte.
Capecitabine-d11 offers three definitive advantages:
-
Mass Resolution: The +11 Da shift (Parent m/z 360.1 → IS m/z 371.3) is substantial. It prevents "isotopic contribution" (M+11 isotopes of the parent contributing to the IS signal, or impurities in the IS contributing to the parent), which is a common risk with d3 or d4 labels.
-
Labeling Stability: The deuterium atoms are located on the n-pentyl carbamate side chain . This chain is the specific structural feature that differentiates Capecitabine from its metabolites. If the molecule is metabolized (cleaved), the label is lost, ensuring the IS does not interfere with metabolite quantification (e.g., 5'-DFCR or 5'-DFUR).
-
Matrix Compensation: As a stable isotope, it mirrors the ionization efficiency of Capecitabine, correcting for variability in extraction recovery and ESI source fluctuations.
Technical Consideration: The Deuterium Isotope Effect
Expert Insight: While SIL-IS are designed to co-elute, heavy deuteration (d11) can slightly reduce lipophilicity due to the lower polarizability of C-D bonds compared to C-H bonds. In Reverse Phase LC (RPLC), Capecitabine-d11 may elute slightly earlier than the unlabeled parent. Analysts must verify that the retention time shift (typically <0.1 min) does not push the IS peak into a suppression zone different from the analyte.
Metabolic Context & Pathway
Understanding the metabolic pathway is essential to confirm that Capecitabine-d11 tracks the parent drug only. The prodrug activation occurs in the liver and tumor tissues.[1]
Activation Pathway Diagram
The following diagram illustrates the enzymatic cascade. Capecitabine-d11 mimics the parent structure (top node) and is not used to track downstream metabolites.
Figure 1: Metabolic activation of Capecitabine.[1][2][3] The d11 IS (red) mimics the parent drug (blue) and does not interfere with downstream metabolites.
Bioanalytical Methodology (Protocol)
This section details a validated workflow for quantifying Capecitabine in human plasma or Dried Blood Spots (DBS) using Capecitabine-d11, synthesized from key literature sources (e.g., Shrivastav et al., 2016).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for Capecitabine to minimize matrix effects and ensure high cleanliness for the MS source.
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma (or a 3mm DBS punch suspended in buffer) into a clean tube.
-
IS Spiking: Add 50 µL of Capecitabine-d11 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30 sec.
-
Extraction: Add 2.5 mL of Ethyl Acetate .
-
Why Ethyl Acetate? Capecitabine is moderately lipophilic (LogP ~4.5). Ethyl acetate provides excellent recovery (>85%) while excluding polar plasma salts and proteins.
-
-
Agitation: Vortex vigorously for 5 mins or shake on a rotary mixer.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Drying: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
-
Column: Phenomenex Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: Acetonitrile : 2 mM Ammonium Formate (pH 3.[4]0) (80:20 v/v).[4]
-
Note: The acidic pH (formic acid) is crucial to protonate the basic nitrogen for ESI+ mode.
-
-
Flow Rate: 1.0 mL/min (Split ratio applied if necessary).
-
Ionization: ESI Positive Mode (ESI+).
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Capecitabine | 360.1 [M+H]⁺ | 244.4 | 20-25 | 200 |
| Capecitabine-d11 | 371.3 [M+H]⁺ | 255.1 | 20-25 | 200 |
Mechanism: The transition corresponds to the loss of the sugar moiety (5-deoxy-ribose derivative), leaving the fluoropyrimidine-carbamate core.
Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 2: Step-by-step bioanalytical workflow using Capecitabine-d11.
Validation Metrics & Performance Data
Reliable PK studies require adherence to FDA/EMA bioanalytical guidelines. The following data summarizes typical performance metrics achieved using Capecitabine-d11 as the IS.
Linearity and Sensitivity
-
Range: 10 – 10,000 ng/mL (covers clinically relevant Cmax and trough levels).
-
Regression: Weighted least squares (
) is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ). -
Correlation (
): Typically > 0.995.
Accuracy & Precision (Summary Table)
| Parameter | LLOQ (10 ng/mL) | Low QC (30 ng/mL) | Mid QC (4000 ng/mL) | High QC (8000 ng/mL) |
| Intra-day Precision (%CV) | < 10% | < 8% | < 5% | < 5% |
| Inter-day Accuracy (%) | 90-110% | 95-105% | 95-105% | 95-105% |
| Recovery (%) | ~85% | ~88% | ~90% | ~90% |
Stability Profile
Capecitabine-d11 is robust, but Capecitabine itself is sensitive to hydrolysis in basic conditions.
-
Stock Solution: Stable for >1 month at -20°C in Methanol.
-
Benchtop: Stable for ~6 hours at room temperature (keep samples cooled to 4°C in autosampler).
-
Freeze-Thaw: Stable for at least 3 cycles.
References
-
Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. Source: International Journal of Pharmacy and Pharmaceutical Sciences (2016). Context: Primary protocol for DBS extraction using Capecitabine-d11.
-
Capecitabine-d11 Product Information & Structure. Source: Toronto Research Chemicals / LGC Standards. Context: Verification of chemical structure (pentyl-d11) and isotopic purity.
-
Pharmacokinetic Modelling of 5-FU Production from Capecitabine. Source: Journal of Pharmacokinetics and Pharmacodynamics (2005). Context: Detailed analysis of the metabolic pathway and PK compartments.
-
Bioanalytical Method Validation Guidance for Industry. Source: FDA (2018).[5] Context: Regulatory framework for validating the accuracy and precision cited in Section 6.
Sources
- 1. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Capecitabine in Serum Using Capecitabine-d11
Executive Summary
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Capecitabine in human serum. Unlike legacy HPLC-UV methods, this protocol utilizes Capecitabine-d11 as a stable isotope-labeled internal standard (SIL-IS).
Why this matters: Capecitabine is a prodrug with significant inter-patient pharmacokinetic variability. Accurate quantification is critical for therapeutic drug monitoring (TDM) and bioequivalence studies. The use of Capecitabine-d11 is non-negotiable for high-reliability assays; it compensates for the significant matrix effects (ion suppression) caused by serum phospholipids and variable recovery rates during protein precipitation, which analog internal standards (e.g., 5-chloro-2'-deoxyuridine) cannot adequately address.
Biological Context & Metabolic Pathway
Capecitabine is designed to generate 5-Fluorouracil (5-FU) preferentially in tumor tissue.[1] Understanding this pathway is crucial for sample handling, as ex-vivo enzymatic conversion can artificially lower Capecitabine levels if samples are not stabilized immediately.
Figure 1: Metabolic activation pathway of Capecitabine. Note that enzymes present in blood/tissue can continue this process after sampling, necessitating cold handling.
Materials and Reagents
-
Internal Standard: Capecitabine-d11 (Purity > 98%, isotopic enrichment > 99%).
-
Note: The d11 label is typically located on the pentyl side chain.
-
-
Matrix: Drug-free human serum (Commercial source or pooled donor).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA) or Ammonium Formate (AmForm).
Sample Preparation Protocol
We utilize Protein Precipitation (PPT) for its balance of throughput and recovery. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, the use of a d11 IS allows us to tolerate the slightly higher matrix effect of PPT while gaining significant processing speed.
Workflow Visualization
Figure 2: Optimized Protein Precipitation workflow for Capecitabine extraction.
Detailed Steps & Expert Insights
-
Thawing: Thaw serum samples on wet ice. Never use a water bath (thermal instability).
-
Spiking: Add 20 µL of Internal Standard (Capecitabine-d11) to 100 µL of serum.
-
Expert Insight: The IS must be added before precipitation to equilibrate with the matrix proteins, ensuring it tracks the analyte's recovery perfectly.
-
-
Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acidifying the precipitation solvent helps break protein binding and stabilizes the analyte.
-
-
Separation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Reconstitution (Optional): For higher sensitivity, evaporate the supernatant under Nitrogen at 35°C and reconstitute in Mobile Phase A:B (90:10). For clinical ranges (10–5000 ng/mL), direct injection of the supernatant (diluted 1:1 with water to match initial mobile phase) is often sufficient.
LC-MS/MS Method Conditions
Chromatographic Conditions
-
Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Gemini C18.
-
Rationale: Capecitabine is moderately polar. The T3 bonding technology retains polar compounds better than standard C18, preventing elution in the void volume where suppression is highest.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate, pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
Capecitabine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atoms in the pyrimidine ring.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Spray Voltage | 3500 - 4500 V |
| Source Temp | 500°C |
| Curtain Gas | 30 psi |
MRM Transitions (Quantification Table)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (CE) |
| Capecitabine | 360.1 ( | 263.1 ( | 100 ms | 20-25 eV |
| Capecitabine-d11 (IS) | 371.2 ( | 263.1 ( | 100 ms | 20-25 eV |
Technical Note on Transitions:
The transition
-
Selectivity: Specificity is achieved via the Q1 mass filter (360 vs 371).
-
Crosstalk: Ensure your MS resolution is set to "Unit" or "High" to prevent isotopic overlap from the native M+11 region (negligible) or IS impurities.
Method Validation Framework (FDA M10)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018 / ICH M10), the following parameters must be validated.
Linearity & Range
-
Target Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.[3][4] Back-calculated standards must be within ±15% (±20% for LLOQ).
Accuracy & Precision
-
QC Levels: LLOQ, Low, Medium, High.
-
Replicates: n=5 per level, over 3 separate runs.
-
Criteria: Intra- and inter-run CV% and Bias must be <15% (<20% for LLOQ).
Matrix Effect (The "d11" Advantage)
Calculate the Matrix Factor (MF) for both Analyte and IS.
-
Goal: The IS-Normalized MF should be close to 1.0. Even if absolute suppression occurs (e.g., signal drops to 60%), the d11 IS will drop proportionally, maintaining the ratio accuracy.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Source Contamination or pH mismatch | Clean the ESI shield. Ensure Mobile Phase is acidic (pH < 4) to protonate the pyrimidine ring. |
| Peak Tailing | Secondary Interactions | Use a column with better end-capping (e.g., Atlantis T3). Increase buffer strength (Ammonium Formate). |
| IS Signal Variation | Pipetting error or Matrix suppression | If IS area varies >50% between samples, check for hemolysis. Hemoglobin can cause severe suppression. |
| Carryover | High ULOQ sticking | Implement a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% FA). |
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5] Retrieved from [Link]
-
Svoboda, P., et al. (2025).[4] Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites. ResearchGate.[2][4]
-
Guichard, N., et al. (2010). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Mass Spectrometry.
-
Deng, P., et al. (2015). Comparison of capecitabine concentrations determined by microsampling versus plasma concentrations. ResearchGate.[2][4]
Sources
Application Note: High-Throughput Solid-Phase Extraction (SPE) of Capecitabine from Human Plasma
[1]
Introduction & Scientific Rationale
Capecitabine is an orally administered fluoropyrimidine carbamate prodrug that undergoes a three-step enzymatic conversion to 5-fluorouracil (5-FU).[1] Because Capecitabine is lipophilic (LogP ~0.[1]84) while its metabolites (5'-DFCR, 5'-DFUR, 5-FU) become progressively more hydrophilic, developing a single extraction method for the parent drug can be challenging.[1]
Why Solid-Phase Extraction (SPE)? While Protein Precipitation (PPT) is faster, it often suffers from significant ion suppression due to retained phospholipids, leading to poor Lower Limits of Quantitation (LLOQ).[1] Liquid-Liquid Extraction (LLE) using ethyl acetate is effective but difficult to automate.[1] SPE using a Hydrophilic-Lipophilic Balanced (HLB) copolymer is the gold standard for Capecitabine because it retains the non-polar parent drug strongly while allowing aggressive washing of polar interferences.
The Role of Capecitabine-d11 This protocol utilizes Capecitabine-d11 (labeled on the pentyl side chain) as the Internal Standard (IS). Unlike structural analogs (e.g., 5-chloro-2'-deoxyuridine), the d11-isotopologue co-elutes with the analyte, perfectly correcting for:
Chemical & Physical Properties[1][3][4]
| Property | Capecitabine (Analyte) | Capecitabine-d11 (IS) |
| Molecular Formula | C15H22FN3O6 | C15H11D11FN3O6 |
| Molecular Weight | 359.35 g/mol | 370.42 g/mol |
| LogP | ~0.84 (Lipophilic) | ~0.84 |
| pKa | ~8.8 (Acidic moiety) | ~8.8 |
| Solubility | Soluble in MeOH, ACN; Low in Water | Same |
| Key Interaction | Hydrophobic (Pentyl chain) + H-Bonding | Same |
Materials & Reagents
-
SPE Cartridges: Oasis HLB 1 cc (30 mg) cartridges or 96-well µElution plates (Waters Corp or equivalent).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]
-
Reagents: Formic Acid (FA), Ammonium Acetate.[1]
-
Internal Standard: Capecitabine-d11 (Commercial standard, e.g., TRC or equivalent).
-
Stock Solution: 1 mg/mL in Methanol (Store at -20°C).
Experimental Protocol
Phase 1: Sample Pre-treatment
Critical Step:[1] Proper equilibration of the IS with the plasma is vital for accurate quantitation.
-
Thaw plasma samples at room temperature and vortex for 30 seconds.
-
Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Spike IS: Add 20 µL of Capecitabine-d11 Working Solution (e.g., 500 ng/mL in 50% MeOH).
-
Acidify: Add 200 µL of 2% Formic Acid in Water .
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any gross particulates (optional but recommended to prevent cartridge clogging).
Phase 2: Solid-Phase Extraction (SPE) Workflow[1]
This protocol uses a "Load-Wash-Elute" logic optimized for HLB sorbents.[1]
| Step | Solvent / Action | Mechanistic Insight |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic ligands on the sorbent. |
| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Prepares the sorbent environment to match the sample pH. |
| 3. Load | Apply Pre-treated Sample (approx. 400 µL) | Flow rate: 1 mL/min. Analyte binds via hydrophobic interaction (pentyl chain).[1] |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts, proteins, and highly polar metabolites (e.g., 5-FU) that bind weakly. |
| 5.[1] Wash 2 | 1 mL Water (0.1% Formic Acid) | Ensures removal of residual buffer salts prior to elution. |
| 6.[1] Dry | Apply high vacuum for 2-5 mins | Critical: Removes residual water which can interfere with the elution solvent and LC injection. |
| 7. Elute | 500 µL Methanol:Acetonitrile (90:10 v/v) | Strong organic solvent disrupts hydrophobic bonds.[1] The addition of ACN sharpens the elution profile. |
| 8. Reconstitute | Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase. | Concentrates the sample 2x (200µL plasma -> 100µL injection). |
LC-MS/MS Conditions
Chromatography (LC)
-
Column: Waters Atlantis dC18 or Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm or 3.5 µm).[1]
-
Note: A "dC18" (difunctional) or "T3" column is preferred for its ability to withstand 100% aqueous phases if the gradient starts low to capture polar metabolites.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Initial Hold |
| 0.5 | 10% | Load |
| 3.0 | 90% | Linear Ramp (Elute Capecitabine) |
| 4.0 | 90% | Wash Column |
| 4.1 | 10% | Re-equilibration |
| 6.0 | 10% | End of Run |[1]
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][3]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.[1]
MRM Transitions: Note: Transitions depend on the specific d11 labeling position. The values below assume the standard Pentyl-d11 label.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Capecitabine | 360.1 [M+H]+ | 266.1 | 30 | 18 |
| Capecitabine-d11 | 371.1 [M+H]+ | 277.1 | 30 | 18 |
-
Logic: The 360 -> 266 transition represents the loss of the sugar moiety (or specific fragmentation of the fluorocytidine core) while retaining the pentyl side chain . Therefore, the d11 signal (on the pentyl chain) shifts the product ion by +11 Da (266 + 11 = 277).
-
Warning: Do not use a transition corresponding to the loss of the pentyl group (e.g., 360 -> 130 range) for the IS, as the d11 label would be lost, causing the IS to cross-talk with the native analyte or lose specificity.
Visualization of Workflows
Diagram 1: Analytical Workflow (Sample to Result)
Caption: Step-by-step bioanalytical workflow ensuring matrix removal and accurate quantitation via Internal Standard normalization.
Diagram 2: Chemical Interaction Logic[1]
Caption: Mechanistic interaction of Capecitabine with HLB sorbent, highlighting the separation from plasma matrix components.[1]
Validation Parameters & Troubleshooting
Expected Performance Metrics
-
Recovery: >85% (Consistent between Analyte and d11-IS).
-
Matrix Effect: 95-105% (Minimal ion suppression due to phospholipid removal).[1]
-
Linearity: 10 ng/mL to 5000 ng/mL.[1]
-
Precision (CV): <15% (Inter-day and Intra-day).[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Recovery | Sample pH too high during Load.[1] | Ensure 2% Formic Acid is added to plasma.[1] Capecitabine must be neutral.[1] |
| High Backpressure | Clogged cartridge.[1] | Centrifuge plasma samples (Phase 1, Step 6) before loading.[1] |
| IS Signal Drift | Incomplete equilibration. | Vortex the plasma/IS mixture for at least 1 minute before adding acid. |
| Peak Tailing | Column degradation or pH mismatch.[1] | Use a fresh guard column; ensure Mobile Phase A is pH < 3.0. |
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Deng, P., et al. (2015).[1] "Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 989, 71-79.[1] [Link]
-
Waters Corporation. (2014).[1] "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note. [Link][1]
-
De Rocher, B., et al. (2016).[1] "Determination of capecitabine... in dried blood spot by LC-ESI-MS/MS." International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Calculating response factors for Capecitabine using Capecitabine-d11
Application Note: Quantitative Bioanalysis of Capecitabine
A-021-2026
Calculating the Relative Response Factor for Capecitabine Using a Stable Isotope-Labeled Internal Standard, Capecitabine-d11, by LC-MS/MS
Abstract
This application note provides a comprehensive protocol for the accurate quantification of the anticancer drug Capecitabine in a biological matrix (human plasma). It details the establishment of a Relative Response Factor (RRF) using its stable isotope-labeled (SIL) internal standard, Capecitabine-d11. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it accurately corrects for variability during sample preparation and analysis.[1] This guide covers the theoretical basis for using an RRF, a step-by-step experimental protocol from sample preparation to LC-MS/MS analysis, and the final data processing steps. The methodologies described are aligned with the principles outlined in international bioanalytical method validation guidelines, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.[2][3][4]
Theoretical Background
The Principle of Response Factors in Chromatography
In quantitative chromatography, the detector's response to an analyte is ideally proportional to its concentration. The Response Factor (RF) is a simple ratio of this response (e.g., peak area) to the concentration of the analyte.[5]
RF = Peak Area / Concentration [6]
However, analytical systems and sample matrices are complex. Factors such as injection volume variability, sample extraction efficiency, and matrix-induced ion suppression or enhancement in mass spectrometry can introduce significant error.[7][8] To correct for these variables, an Internal Standard (IS) is used.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte.[1][8] In this case, Capecitabine-d11 is used for the quantification of Capecitabine. A SIL-IS is considered the gold standard for several key reasons:
-
Physicochemical Similarity: It is chemically identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[9]
-
Correction for Matrix Effects: Any suppression or enhancement of the MS signal caused by co-eluting components from the biological matrix will affect both the analyte and the SIL-IS equally.[7]
-
Mass Differentiability: The mass difference (in this case, 11 Daltons) allows the mass spectrometer to detect and quantify the analyte and the IS independently.[9]
By adding a fixed concentration of Capecitabine-d11 to all samples, standards, and quality controls, we can use the ratio of the analyte's peak area to the IS's peak area for quantification. This area ratio normalizes the response and corrects for procedural variability.
Relative Response Factor (RRF)
The Relative Response Factor (RRF) is the ratio of the response factors of two different compounds.[10] In the context of using an internal standard, it is the ratio of the response factor of the analyte to that of the internal standard.
RRF = Response Factor (Analyte) / Response Factor (IS)
This can be expressed using the peak areas and concentrations:
RRF = (Peak AreaAnalyte / Conc.Analyte) / (Peak AreaIS / Conc.IS) [6]
Rearranging this equation gives the formula used for quantification:
Conc.Analyte = (Peak AreaAnalyte / Peak AreaIS) * (1 / RRF) * Conc.IS [6]
In practice, the RRF is determined from the slope of a calibration curve where the y-axis is the ratio of the analyte peak area to the IS peak area, and the x-axis is the ratio of the analyte concentration to the IS concentration. For an ideal SIL-IS, the RRF is theoretically 1.0. However, it is crucial to determine it experimentally to account for any differences in detector response or the purity of the reference standards.[5]
Materials and Methods
Reagents and Equipment
-
Reference Standards: Capecitabine (≥98% purity), Capecitabine-d11 (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)
-
Equipment:
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Analytical Balance (4- or 5-place)
-
Calibrated Pipettes
-
Centrifuge
-
Vortex Mixer
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Capecitabine and Capecitabine-d11 into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Capecitabine stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for spiking calibration curve (CAL) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Capecitabine-d11 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration (CAL) and Quality Control (QC) Samples
Prepare CAL and QC samples by spiking blank human plasma with the appropriate Capecitabine working standards. A typical spiking volume is 5-10% of the plasma volume to avoid altering the matrix significantly.
| Sample Type | Concentration (ng/mL) | Description |
| Blank | 0 | Plasma + IS, no analyte. Used to check for interference. |
| CAL 1 (LLOQ) | 10 | Lower Limit of Quantification |
| CAL 2 | 25 | |
| CAL 3 | 100 | |
| CAL 4 | 500 | |
| CAL 5 | 2000 | |
| CAL 6 | 8000 | |
| CAL 7 (ULOQ) | 10000 | Upper Limit of Quantification |
| QC Low | 30 | ~3x LLOQ |
| QC Mid | 1000 | Mid-range |
| QC High | 7500 | ~75% of ULOQ |
| Table 1. Example concentration levels for calibration and QC samples. |
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12][13]
-
Aliquot 50 µL of each CAL, QC, or unknown sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL Capecitabine-d11 in acetonitrile). This results in a 3:1 ratio of precipitation solvent to sample and a final IS concentration of 75 ng/mL in the tube (after dilution).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Capecitabine: m/z 360.1 → 136.1 |
| Capecitabine-d11: m/z 371.1 → 147.1 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for maximum signal |
| Capillary Voltage | ~3.5 kV |
| Table 2. Suggested starting parameters for LC-MS/MS analysis.[14] |
Experimental Workflow and RRF Calculation
Data Acquisition and Processing
-
Create an Analysis Batch: Set up a sequence in the instrument control software. The sequence should begin with blank injections, followed by the full calibration curve (from LLOQ to ULOQ), QC samples, and any unknown samples.
-
Integrate Peaks: After acquisition, use the instrument's data processing software to integrate the chromatographic peaks for both the Capecitabine and Capecitabine-d11 MRM transitions for each injection.
-
Calculate Area Ratios: For each injection (excluding blanks), calculate the Peak Area Ratio:
Area Ratio = Peak Area (Capecitabine) / Peak Area (Capecitabine-d11)
Workflow Diagram
Figure 1. Workflow for determining the Relative Response Factor (RRF).
Calculating the RRF
-
Prepare Data for Regression: Create a table with the nominal concentration of each CAL standard and the corresponding calculated Peak Area Ratio.
| Nominal Capecitabine Conc. (ng/mL) | Peak Area (Capecitabine) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 10 | 18,550 | 985,400 | 0.0188 |
| 25 | 46,200 | 991,200 | 0.0466 |
| 100 | 191,500 | 1,015,000 | 0.1887 |
| 500 | 988,000 | 1,021,500 | 0.9672 |
| 2000 | 4,015,000 | 1,035,800 | 3.8764 |
| 8000 | 15,950,000 | 1,019,900 | 15.6388 |
| 10000 | 20,110,000 | 1,025,600 | 19.6080 |
| Table 3. Example data for generating a calibration curve. |
-
Perform Linear Regression: Plot the Area Ratio (y-axis) against the Nominal Capecitabine Concentration (x-axis). Apply a linear regression model, typically with a 1/x or 1/x² weighting to ensure accuracy at the lower end of the curve.
-
Determine the RRF: The slope of this calibration curve is effectively the Relative Response Factor when the IS concentration is constant.
-
The equation of the line will be: y = mx + b , where 'y' is the Area Ratio, 'x' is the Analyte Concentration, 'm' is the slope, and 'b' is the y-intercept.
-
From the example data, a linear regression would yield a slope (m) of approximately 0.00196 .
-
The RRF is this slope.
-
-
Validate the Curve: The calibration curve must meet acceptance criteria as defined by regulatory guidelines.[15][16]
-
Correlation Coefficient (r²): Should be > 0.99.
-
Accuracy: The calculated concentration of at least 75% of the CAL standards must be within ±15% of the nominal value (±20% for the LLOQ).[15]
-
Once the RRF (slope) is established and the calibration curve is validated, the concentration of Capecitabine in QC and unknown samples can be calculated by rearranging the regression equation:
Concentration = (Area Ratio - y-intercept) / Slope
The accuracy of the QC samples (Low, Mid, High) must also be within ±15% of their nominal values to formally validate the analytical method.[15]
Conclusion
This application note outlines a robust and reliable method for establishing the Relative Response Factor for Capecitabine using its stable isotope-labeled internal standard, Capecitabine-d11. By employing a SIL-IS and adhering to established bioanalytical principles, this protocol ensures high-quality, reproducible data suitable for regulatory submission. The use of protein precipitation provides a simple and high-throughput sample preparation workflow, while LC-MS/MS delivers the required sensitivity and selectivity for accurate quantification in complex biological matrices.
References
-
Rasayan J. Chem. THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]
-
Chromatography Today. What is a Response Factor?. [Link]
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
ResearchGate. How to find out or calculate response factor in gc-ms?. [Link]
-
National Measurement Laboratory. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Chromatography Forum. How to use relative response factor in. [Link]
-
ICH. bioanalytical method validation and study sample analysis m10. [Link]
-
NIH. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
PubMed. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. [Link]
-
ResearchGate. Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]
-
Waters. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Dovepress. Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
International Journal of Scientific & Technology Research. Sample Preparation In Bioanalysis: A Review. [Link]
-
Serval. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an. [Link]
-
DergiPark. HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. [Link]
-
American Laboratory. A Simplified Approach to Bioanalytical Sample Preparation. [Link]
-
ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
FDA. Bioanalytical Method Validation. [Link]
-
ASCPT. FDA News: Issue 21-1, November 2022. [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. sepscience.com [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. FDA News: Issue 21-1, November 2022 [ascpt.org]
Guide to the Accurate Preparation of Capecitabine-d11 Stock Solutions in Methanol for Quantitative Mass Spectrometry
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides a detailed, field-proven protocol for the preparation of primary and working stock solutions of Capecitabine-d11 in methanol. Capecitabine-d11, a stable isotope-labeled (SIL) analog of the antineoplastic agent Capecitabine, serves as a critical internal standard for achieving accuracy and precision in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS).[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind key procedures, emphasizing safety, accuracy, and solution stability. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for therapeutic drug monitoring, pharmacokinetic studies, and other quantitative applications.[3]
Principle and Significance: The Imperative for a Deuterated Internal Standard
In quantitative mass spectrometry, achieving accurate and reproducible results is paramount.[4] However, the analytical process is subject to inherent variability from multiple sources, including sample extraction inconsistencies, instrumental fluctuations, and matrix effects—where co-eluting components from biological samples can suppress or enhance the analyte's ionization.[5]
The most effective method to correct for this variability is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated standards being the most widely adopted choice.[4][5] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on a key principle: a SIL-IS is chemically identical to the analyte, differing only in isotopic composition, which results in a higher mass.[6]
Causality in Action: Because Capecitabine-d11 shares the same physicochemical properties as Capecitabine, it co-elutes chromatographically and experiences identical behavior during sample preparation and ionization.[6] By adding a known concentration of Capecitabine-d11 to every sample at the beginning of the workflow and measuring the analyte-to-IS signal ratio, any variations in sample recovery or matrix effects are effectively normalized, ensuring the integrity and accuracy of the final quantitative data.[5] The use of a high-purity, accurately prepared SIL-IS is therefore not merely a recommendation but the foundation of a validatable bioanalytical method.[7]
Critical Safety Protocols: Handling a Cytotoxic Agent
Capecitabine and its analogs are classified as cytotoxic (antineoplastic) agents.[8][9] Occupational exposure, even at low levels, can present significant health risks, including skin irritation, reproductive toxicity, and potential carcinogenicity.[10] Therefore, adherence to strict safety protocols is mandatory.
-
Engineering Controls : All handling of neat Capecitabine-d11 powder and preparation of concentrated stock solutions must be performed within a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a similar ventilated enclosure to prevent inhalation of aerosolized particles.[11]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[12]
-
Gloves : Wear two pairs of chemotherapy-rated nitrile gloves.[11] Change the outer pair immediately if contamination is suspected.
-
Gown : A disposable, solid-front gown with long sleeves and elastic cuffs is mandatory.
-
Eye and Face Protection : Use ANSI-rated safety glasses with side shields or goggles. A full face shield should be worn when there is a risk of splashes.[12]
-
-
Waste Disposal : All materials that come into contact with Capecitabine-d11, including pipette tips, weighing paper, empty vials, contaminated PPE, and excess solutions, must be disposed of in clearly labeled cytotoxic waste containers in accordance with institutional and local regulations.[11][13]
-
Spill Management : A cytotoxic drug spill kit must be readily available. All personnel must be trained on its proper use before handling the compound.[14][15]
Materials and Equipment
-
Capecitabine-d11, neat solid (≥98% isotopic enrichment)[7]
-
Methanol (CH₃OH), LC-MS Grade or equivalent high-purity solvent
-
Deionized Water, Type I (for cleaning)
-
Analytical Balance (4- or 5-place, 0.1 mg or 0.01 mg readability)
-
Class A Volumetric Flasks (e.g., 1, 5, 10, 50 mL)
-
Calibrated Adjustable Micropipettes (P200, P1000) and sterile, low-retention tips
-
Amber glass vials with PTFE-lined screw caps for storage
-
Sonicator bath
-
Vortex mixer
-
Anti-static gun or ionizer (recommended for weighing)
-
Spatula, weighing paper/boats
-
Full PPE ensemble (see Section 2.0)
Experimental Protocol: Preparation of Stock Solutions
This protocol is designed as a two-part process: the creation of a concentrated primary stock solution, followed by the preparation of more dilute working solutions.
Part A: Preparation of a 1.0 mg/mL Primary Stock Solution
The objective here is maximum accuracy, as any error in this primary stock will propagate through all subsequent dilutions.
-
Pre-Protocol Preparations :
-
Don all required PPE and ensure the chemical fume hood is operating correctly.
-
Allow the vial of neat Capecitabine-d11 to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Select a Class A volumetric flask (e.g., 10.00 mL for a 10 mg weigh-out). Clean it thoroughly and ensure it is completely dry.
-
-
Weighing the Neat Compound :
-
Place a clean, creased piece of weighing paper or a weigh boat on the analytical balance and tare.
-
Rationale: Using an anti-static device on the vial and weighing vessel is highly recommended to mitigate static forces that can lead to inaccurate measurements of fine powders.
-
Carefully weigh approximately 10.0 mg of Capecitabine-d11. Record the exact weight to four or five decimal places (e.g., 10.04 mg).
-
-
Dissolution :
-
Carefully transfer the weighed powder into the 10.00 mL volumetric flask.
-
Rinse the weighing paper/boat with several small volumes of LC-MS grade methanol, transferring the rinse into the flask to ensure quantitative transfer of the compound.
-
Add methanol to the flask until it is approximately 70-80% full. Cap the flask securely.
-
Rationale: This headspace allows for effective mixing. Filling directly to the mark before full dissolution can lead to volume errors.
-
Place the flask in a sonicator bath for 10-15 minutes to ensure complete dissolution. Capecitabine is freely soluble in methanol, but sonication ensures any clumps are fully dispersed.[16] Visually inspect against a light source to confirm no particulates remain.
-
Allow the solution to return to room temperature.
-
-
Bringing to Final Volume :
-
Once at ambient temperature, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Cap the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.
-
-
Calculation and Labeling :
-
Calculate the precise concentration based on the actual weight and final volume.
-
Example: (10.04 mg) / (10.00 mL) = 1.004 mg/mL.
-
-
Immediately transfer the solution to a properly labeled amber glass vial. The label must include: Compound Name (Capecitabine-d11), Concentration, Solvent (Methanol), Preparation Date, and Preparer's Initials.
-
Part B: Preparation of a 10 µg/mL Working Stock Solution
This section describes a 1:100 serial dilution as an example.
-
Setup :
-
In the fume hood, place a 10.00 mL Class A volumetric flask.
-
Set a calibrated P1000 micropipette to dispense 100 µL.
-
-
Dilution :
-
Aspirate 100 µL of the 1.004 mg/mL primary stock solution.
-
Rationale: Pre-wet the pipette tip by aspirating and dispensing the stock solution back into its vial three times to ensure accurate volume delivery.
-
Dispense the 100 µL aliquot into the 10.00 mL volumetric flask.
-
Dilute to the calibration mark with LC-MS grade methanol.
-
Cap and invert 15-20 times to ensure homogeneity.
-
-
Calculation and Labeling :
-
Calculate the final concentration:
-
(1.004 mg/mL * 0.100 mL) / 10.00 mL = 0.01004 mg/mL or 10.04 µg/mL.
-
-
Transfer to a new, clearly labeled amber vial.
-
Workflow Visualization
The following diagram illustrates the logical flow for the preparation and storage of Capecitabine-d11 stock solutions.
Caption: Workflow for preparing Capecitabine-d11 stock solutions.
Data Summary and Stability
Proper storage is critical to maintaining the integrity and concentration of the prepared stock solutions.
| Parameter | Value / Recommendation | Source(s) |
| Compound | Capecitabine-d11 | [8][9] |
| Synonym | 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine | [3][17] |
| CAS Number | 1132662-08-8 | [9] |
| Molecular Formula | C₁₅H₁₁D₁₁FN₃O₆ | [9] |
| Molecular Weight | ~370.42 g/mol | [9] |
| Solvent | Methanol (LC-MS Grade) | [16] |
| Storage (Neat Solid) | -20°C in a desiccator | [8][18] |
| Storage (Stock Solution) | Short-Term (<1 month): -20°CLong-Term (<6 months): -80°C | [1] |
| Best Practice | Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and compound degradation. Store in amber vials to protect from light. | [1][19] |
Studies on non-deuterated capecitabine have shown that the compound can degrade under conditions of elevated temperature and humidity, underscoring the need for controlled, cold storage.[20][21]
References
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ijcrt.org. Retrieved February 10, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 10, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 10, 2026, from [Link]
- Zhao, R., et al. (2017).
-
Proper Storage of Pharmaceutical Products: A Comprehensive Guide. (2025, July 3). The Exeter Daily. Retrieved February 10, 2026, from [Link]
-
Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. (2018, July). NHS Pharmaceutical Quality Assurance Committee. Retrieved February 10, 2026, from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2012). Current Oncology. Retrieved February 10, 2026, from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). HSE. Retrieved February 10, 2026, from [Link]
-
Storage Requirements For Medical Device Integrity. (2024, October 22). BioBoston Consulting. Retrieved February 10, 2026, from [Link]
-
Cytotoxic Drugs and Related Waste - A Risk Management Guide for South Australian Health Services. (2015). SA Health. Retrieved February 10, 2026, from [Link]
-
Capecitabine-D11 | CAS 1132662-08-8. (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]
-
Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. IAEA. Retrieved February 10, 2026, from [Link]
-
Pharma: Compliant Storage Solutions for Medicine and Chemicals. (2026, January 6). UAE Shelving. Retrieved February 10, 2026, from [Link]
-
Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. (2018). MDPI. Retrieved February 10, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - Capecitabine. (2012, March 12). Exposome-Explorer. Retrieved February 10, 2026, from [Link]
-
Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. (2021, June 9). Dickson. Retrieved February 10, 2026, from [Link]
-
PUBLIC ASSESSMENT REPORT - Capxcel 500 mg Film Coated Tablets. (2022, October 3). Tanzania Medicines and Medical Devices Authority. Retrieved February 10, 2026, from [Link]
-
Solubility and dissolution characteristics of capecitabine in pure lower alcohols and water with methanol mixture solvents at atmospheric pressure and different temperatures. (2017). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Stability studies of capecitabine. (2011). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Pharmaceutical Storage: Guidelines for Safe and Compliant Medication Storage. (2024, September 3). Sparefoot. Retrieved February 10, 2026, from [Link]
-
RP- HPLC method development and validation of Capecitabine in bulk form by using QbD. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved February 10, 2026, from [Link]
-
FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. (n.d.). CORE. Retrieved February 10, 2026, from [Link]
-
Stability study of the gastric floating dosage form of capecitabine. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
- 9. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hse.gov.uk [hse.gov.uk]
- 15. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 16. tmda.go.tz [tmda.go.tz]
- 17. vivanls.com [vivanls.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Robust LC-MS/MS Method for the Simultaneous Quantification of Capecitabine and its Metabolites in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Application Note: Bioanalytical Chemistry
Abstract
This application note presents a detailed, validated, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the oral fluoropyrimidine prodrug Capecitabine (CAP) and its key metabolites—5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), and the active cytotoxic agent 5-fluorouracil (5-FU)—in human plasma. To ensure the highest degree of accuracy and precision, the method employs a stable isotope-labeled internal standard, Capecitabine-d11. The protocol outlines a streamlined one-step liquid-liquid extraction (LLE) procedure for sample preparation and optimized chromatographic and mass spectrometric conditions for robust quantification. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research, providing a reliable tool for researchers and drug development professionals. All procedures are designed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]
Introduction: The Rationale for Monitoring Capecitabine Metabolism
Capecitabine is an orally administered chemotherapeutic agent that is extensively used in the treatment of various malignancies, including metastatic breast and colorectal cancers.[4][5] As a prodrug, its efficacy is dependent on a three-step enzymatic conversion to the active cytotoxic moiety, 5-fluorouracil (5-FU).[5][6] This multi-step activation, which occurs preferentially in tumor tissues, is also subject to significant inter-patient variability, which can lead to unpredictable treatment outcomes and toxicities.[7]
The simultaneous measurement of Capecitabine and its primary metabolites (5'-DFCR, 5'-DFUR, and 5-FU) provides a comprehensive pharmacokinetic profile. This data is invaluable for personalizing dosing regimens, minimizing adverse effects, and ultimately improving therapeutic efficacy. The use of a stable isotope-labeled (SIL) internal standard, such as Capecitabine-d11, is considered the gold standard in quantitative bioanalysis.[8] A SIL internal standard behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in matrix effects and instrument response, leading to superior accuracy and precision.[8][9]
This guide provides a complete protocol, from sample preparation to data analysis, grounded in established scientific principles and validated against regulatory standards.[10][11]
The Metabolic Activation Pathway of Capecitabine
Capecitabine's conversion to 5-FU is a sequential enzymatic cascade. Understanding this pathway is critical for interpreting the pharmacokinetic data obtained from the bioanalytical method.
-
Capecitabine (CAP) is absorbed intact through the gastrointestinal tract.[6]
-
In the liver, it is hydrolyzed by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR) .[6]
-
Cytidine deaminase , an enzyme abundant in the liver and tumor tissues, then converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) .[6]
-
Finally, thymidine phosphorylase (TP) , which is often upregulated in tumor cells, catalyzes the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU) .[5][6]
Figure 1: The three-step enzymatic activation of Capecitabine to 5-Fluorouracil.
Materials, Reagents, and Instrumentation
Standards and Reagents
-
Analytical Standards: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU (≥99% purity).
-
Internal Standard (IS): Capecitabine-d11 (≥99% purity).[12][13]
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Isopropanol (HPLC Grade), Formic Acid (LC-MS Grade).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant), sourced from an accredited biobank.
Instrumentation
-
Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system capable of binary gradient elution and precise temperature control (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a rapid polarity-switching electrospray ionization (ESI) source (e.g., Sciex API series, Waters Xevo TQ, Agilent 6400 series).
-
Analytical Balance, Pipettes, and General Lab Equipment.
Experimental Protocols
Preparation of Standard Solutions and Quality Controls
Causality: The accuracy of the entire assay is predicated on the precise preparation of stock and working solutions. Using a SIL-IS for every analyte is ideal but can be cost-prohibitive. Using a SIL-IS for the parent drug (Capecitabine-d11) provides robust correction for variability in the extraction and analysis of Capecitabine and structurally similar metabolites.[8]
-
Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual stock solutions. Store at -80°C.
-
Intermediate & Working Standard Solutions: Prepare combined working solutions of all four analytes (CAP, 5'-DFCR, 5'-DFUR, 5-FU) by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. These will be used to spike blank plasma for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Capecitabine-d11 stock solution in 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the combined working solutions to prepare a calibration curve consisting of a blank (no analyte, no IS), a zero sample (no analyte, with IS), and 8-10 non-zero concentrations covering the expected clinical range. A suggested range is 10 to 10,000 ng/mL for the analytes.[14][15]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
Expertise Insight: While protein precipitation is faster, it often results in a less clean extract, leading to greater matrix effects and potential ion suppression. Solid-phase extraction (SPE) offers excellent cleanup but requires more extensive method development.[16][17] One-step Liquid-Liquid Extraction using a mixture of ethyl acetate and isopropanol provides a robust balance of high recovery, effective cleanup, and operational simplicity for this specific group of analytes, which have varying polarities.[18]
Figure 2: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
LC-MS/MS Conditions
Trustworthiness: The chromatographic and mass spectrometric parameters must be optimized for selectivity, sensitivity, and speed. A C18 column provides excellent reversed-phase retention for these compounds. Gradient elution is necessary to separate the more polar metabolites from the parent drug within a reasonable run time.[18] Critically, Capecitabine and 5'-DFCR ionize efficiently in positive mode, while 5'-DFUR and 5-FU show superior response in negative mode.[15][19] Therefore, a mass spectrometer with rapid polarity switching is essential for simultaneous analysis in a single injection.
| Table 1: Optimized Liquid Chromatography (LC) Parameters | |
| Parameter | Condition |
| LC Column | Waters Atlantis T3 C18 (2.1 x 100 mm, 3.0 µm)[18] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Total Run Time | 5.0 minutes |
| Table 2: Optimized Mass Spectrometry (MS/MS) Parameters | | | :--- | :--- | :--- | :--- | :--- | | Analyte | Ionization Mode | Precursor Ion (Q1) [M+H]+ or [M-H]- | Product Ion (Q3) | Collision Energy (eV) | | Capecitabine (CAP) | ESI Positive | 360.1 | 134.1 | 25 | | Capecitabine-d11 (IS) | ESI Positive | 371.2 | 134.1 | 25 | | 5'-DFCR | ESI Positive | 246.1 | 134.1 | 18 | | 5'-DFUR | ESI Negative | 245.1 | 125.0 | -15 | | 5-FU | ESI Negative | 129.0 | 42.0 | -22 | Note: Specific MS parameters (e.g., collision energies, declustering potential) should be optimized for the specific instrument in use. The MRM transitions are based on published literature.[12][14][15]
Method Validation Summary
The analytical method must be validated to ensure its reliability for its intended purpose, following the comprehensive guidelines set by the FDA and ICH M10.[2][10][11] A full validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and the stability of the analytes under various conditions.
| Table 3: Representative Method Validation Acceptance Criteria | |
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of analytes and IS in blank plasma from at least 6 unique sources. |
| Linearity | Calibration curve correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision (Intra- and Inter-day) | For QC samples (Low, Med, High), precision (%CV) ≤ 15% and accuracy (%Bias) within ±15% of nominal values. For LLOQ, %CV ≤ 20% and %Bias within ±20%. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15% across at least 6 lots of plasma. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible across QC levels. |
| Stability | Analyte stability demonstrated in plasma under various conditions: Bench-top (room temp), Freeze-thaw cycles (e.g., 3 cycles), and Long-term storage (-80°C). |
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of Capecitabine and its three major metabolites in human plasma. The protocol leverages an efficient liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard (Capecitabine-d11) to ensure high accuracy and precision. The method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can serve as a critical tool for pharmacokinetic assessments and therapeutic drug monitoring, ultimately aiding in the optimization of cancer therapy.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
- Dadashpour, S., et al. (2018). Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma. South African Journal of Chemistry.
- Guichard, S. M., et al. (2005). Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies.
- CMIC, Inc. ANALYTICAL METHOD FOR THE DETERMINATION OF CAPECITABINE AND ITS METABOLITES (5'-DFCR, 5'-DFUR AND 5-FU) IN HUMAN PLASMA. CMIC Group.
- Veeprho. Capecitabine-D11 | CAS 1132662-08-8. Veeprho.com.
- Sandle, T. (2023).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
- U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.gov.
- D'Avolio, A., et al. (2023). A small-scale method of sample preparation suitable for simultaneous HPLC-UV assay of capecitabine and its 5′-DFCR metabolite in mouse blood plasma. Brazilian Journal of Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (2018).
- Licea-Perez, H., et al. (2023). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL). Die Pharmazie-An International Journal of Pharmaceutical Sciences.
- El-Khouly, F. E., et al. (2023).
- Kwiecień, A., et al. (2023). Pre-treatment of biological samples for capecitabine and its metabolites. Journal of Pharmaceutical and Biomedical Analysis.
- Li, W., et al. (2019). A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction. Journal of Analytical Methods in Chemistry.
- Xu, Y., & Grem, J. L. (2003). Liquid chromatography–mass spectroscopy method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites.
- Licea-Perez, H., et al. (2023). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL).
- Shrivastav, P. S., et al. (2016). Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS.
- LGC Standards. Capecitabine-d11. LGCStandards.com.
- Montange, D., et al. (2010). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Mass Spectrometry.
- BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma.com.
- Agilent Technologies. (2016). Solid Phase Extraction (SPE)
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. SigmaAldrich.com.
- Zufía, L., et al. (2004). Simple determination of capecitabine and its metabolites by liquid chromatography with ultraviolet detection in a single injection.
Sources
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple determination of capecitabine and its metabolites by liquid chromatography with ultraviolet detection in a single injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 7. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. veeprho.com [veeprho.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
- 14. en.cmicgroup.com [en.cmicgroup.com]
- 15. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Capecitabine-d11 Solubility & Stability Guide
[1]
Topic: Optimization of Capecitabine-d11 Solubility in Aqueous Mobile Phases Document ID: CAP-D11-SOL-001 Last Updated: 2025-05-20 Audience: Analytical Chemists, DMPK Researchers, LC-MS/MS Operators[1]
Executive Summary: The "Aqueous Danger Zone"
Capecitabine-d11 is a critical deuterated internal standard (IS) for the quantification of Capecitabine (Xeloda®). While the parent drug is often cited as having water solubility up to 26 mg/mL, this data can be misleading for LC-MS applications.[1] In physiological buffers (PBS, pH 7.2) and high-salt mobile phases, solubility drops drastically to approximately 0.15 mg/mL [1].[1]
The Core Challenge: Users frequently encounter signal instability, carryover, or non-linear calibration curves.[1] These are often misdiagnosed as instrument faults but are actually caused by "Shock Precipitation" —where the lipophilic IS crashes out when a high-organic stock is rapidly diluted into a high-aqueous mobile phase.
This guide provides a validated physicochemical framework to maintain Capecitabine-d11 in solution, ensuring robust quantitation.
Physicochemical Reference Data
Use these parameters to set your method limits. Do not exceed the "Safe Working Limit" in aqueous solvents.
| Parameter | Value | Implications for Method Development |
| Molecular Formula | C₁₅H₁₁D₁₁FN₃O₆ | Deuterium labeling increases mass (+11 Da) but has negligible effect on solubility compared to the parent. |
| LogP (Octanol/Water) | ~4.5 (Predicted) / 0.4 (Experimental)* | Discrepancy Note:[1] While some databases list LogP ~0.4, the carbamate tail renders it sufficiently lipophilic to adsorb to plastics and precipitate in water [2].[1] Treat it as Lipophilic . |
| Solubility (Methanol) | > 20 mg/mL | Ideal for Stock Solutions.[1] |
| Solubility (DMSO) | ~12.5 mg/mL | Good alternative stock, but difficult to evaporate if needed.[1] |
| Solubility (PBS pH 7.2) | ~0.15 mg/mL | CRITICAL LIMIT. Exceeding this in aqueous buffers causes precipitation [1].[1] |
| pKa | ~8.8 (Weak Acid) | Ionization is minimal at acidic pH.[1][2] Solubility does not significantly improve until pH > 8.[1]0. |
| Stability (pH) | Unstable < pH 2.0 & > pH 9.0 | Susceptible to hydrolysis (cleavage of carbamate or sugar moieties) in strong acid/base [3].[1] |
Validated Protocol: The "Gradient-Safe" Dilution
Do not dilute 100% Methanol stock directly into 100% Water. This causes local precipitation that may not re-dissolve.[1]
Step 1: Primary Stock Preparation (1.0 mg/mL)[1]
-
Solvent: 100% Methanol (LC-MS Grade).[1]
-
Container: Amber Glass Vial (prevents photodegradation and adsorption).[1]
-
Storage: -20°C. Stable for >6 months.
Step 2: Intermediate Working Solution (10 µg/mL)
-
Solvent: 50:50 Methanol:Water (v/v).[1]
-
Why? This "bridges" the polarity gap. The 50% organic content keeps the lipophilic carbamate tail solvated while introducing water to acclimate the molecule.
-
Procedure: Vortex the Primary Stock for 30s before aliquoting. Add Stock to Methanol first, then add Water.[1]
Step 3: Final Mobile Phase / Injection Solution
-
Target: < 500 ng/mL (typical IS concentration).
-
Matrix: Mobile Phase A (e.g., 5% ACN in Water + 10mM Ammonium Formate).
-
Crucial Step: Ensure the final organic content in the vial is at least 5-10% .
-
Failure Mode: If you dilute into 100% water, the d11 isotope may adsorb to the polypropylene walls of the well plate/vial, causing "disappearing signal" over a long sequence.[1]
-
Troubleshooting & FAQs
Category A: Signal Instability
Q: My Capecitabine-d11 signal area decreases over the course of a 100-sample run. Is the MS drifting?
-
Diagnosis: Likely Adsorption Loss , not MS drift.[1] Capecitabine is moderately lipophilic and will stick to polypropylene (PP) containers in highly aqueous solutions.[1]
-
Solution:
Q: I see "ghost peaks" or carryover in blank samples.
-
Diagnosis: Precipitation in the injector needle or rotor seal.
-
Mechanism: If your needle wash is 100% aqueous, Capecitabine-d11 residues precipitate and stick to the metal/plastic surfaces, redissolving only when the next organic bolus (gradient) hits.[1]
-
Solution: Change Needle Wash to 50:50 MeOH:Water or 50:50 ACN:IPA .[1] The organic solvent is required to strip the lipophilic residues.
Category B: Solubility & Appearance[1][3][4][5][6]
Q: Can I use 100% Aqueous Mobile Phase A (e.g., 0.1% Formic Acid in Water)?
-
Answer: Yes, BUT you cannot prepare the Internal Standard in this phase for storage.[1]
-
Protocol: Prepare the IS in 50% Methanol. When the autosampler injects it into the 100% Aqueous stream, the rapid mixing and immediate column loading usually prevent precipitation on-column.[1]
-
Warning: Do not let the IS sit in 100% aqueous buffer for >24 hours [1].
Q: My stock solution is cloudy after refrigeration.
-
Action:
Category C: Chemical Stability
Q: Can I use an alkaline mobile phase (pH 9) to improve solubility?
-
Answer: NO.
-
Reasoning: While solubility improves at pH > pKa (8.8), Capecitabine is a carbamate ester.[1] At pH 9, it undergoes rapid hydrolysis to 5'-deoxy-5-fluorocytidine (5-DFCR) and eventually 5-Fluorouracil (5-FU) [3].[1]
-
Recommendation: Keep Mobile Phase pH between 3.0 and 6.8 (Ammonium Formate or Acetate buffers).[1]
Decision Matrix: Solubility & Stability Workflow
Follow this logic flow to determine the correct preparation strategy.
Figure 1: Decision matrix for preparing Capecitabine-d11 solutions, highlighting critical checkpoints for solvent composition and container material.[1]
References
-
Cayman Chemical. (2022).[1][4] Capecitabine Product Information & Solubility Data.
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 60953: Capecitabine.
-
Vainchtein, L. D., et al. (2010).[1] A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites. Biomedical Chromatography.
-
Deng, P., et al. (2015).[1] Solubility and dissolution characteristics of capecitabine in pure lower alcohols and water. Journal of Chemical & Engineering Data.
Capecitabine-d11 stability in autosampler conditions over 24 hours
Topic: Stability of Capecitabine-d11 (Internal Standard) in Autosampler Conditions (24h)
Audience: Bioanalytical Scientists, Method Developers, and QC Analysts.
Introduction: The "Silent" Variable in Your Batch
Welcome to the Technical Support Center. You are likely here because you are observing signal drift, precision failures, or quantification errors in your Capecitabine LC-MS/MS assays.
The Core Issue: Capecitabine is a fluoropyrimidine carbamate .[1] While generally robust, the carbamate linkage is susceptible to hydrolysis, a process accelerated by pH extremes and temperature. Capecitabine-d11 (typically labeled on the pentyl side chain) shares this structural vulnerability.
The Critical "Gotcha": Because the deuterium label is often located on the pentyl moiety, hydrolysis cleaves the label off the molecule.
-
Reaction: Capecitabine-d11
5'-DFCR + Pentanol-d11 + . -
Result: Your Internal Standard (IS) doesn't just "degrade"; it vanishes from the MRM channel entirely. If this happens in the autosampler over 24 hours, your area ratios may remain stable (if parent and IS degrade equally), but your sensitivity will plummet, potentially triggering S/N failures at the LLOQ.
Module 1: Quick Diagnostic (Triage)
Before diving into deep troubleshooting, verify your baseline conditions against these industry standards.
| Parameter | Safe Zone (Recommended) | Danger Zone (Risk of Degradation) |
| Autosampler Temp. | 4°C ± 2°C (Mandatory) | Ambient (20°C+) or >10°C |
| Solvent pH | Acidic (pH 2.5 – 4.5) | Basic (pH > 7.5) or Highly Acidic (pH < 1.0) |
| Solvent Composition | Acetonitrile/Water or MeOH/Water (low % water preferred for stock) | 100% Aqueous buffers (accelerates hydrolysis) |
| Vial Material | Amber Glass (Type I) or Polypropylene | Clear glass (if light exposure is uncontrolled) |
| Max Run Time | 24 Hours | > 36 Hours without QC reinjection |
Module 2: Troubleshooting Logic & Mechanisms
Q1: My IS peak area drops significantly (>20%) from the first injection to the last injection of the batch. Why?
Diagnosis: This is classic Hydrolytic Drift . Mechanism: In the autosampler, Capecitabine-d11 undergoes hydrolysis at the carbamate linkage. This reaction follows pseudo-first-order kinetics.[2][3]
-
The Chemistry: Water attacks the carbonyl carbon of the carbamate. The pentyl-d11 chain is the leaving group.
-
The Consequence: The resulting metabolite (5'-DFCR) does not contain the d11 label. Your IS signal decreases, but no new "d11-labeled metabolite" appears in the chromatogram to warn you.
Solution:
-
Check Temperature: Ensure the autosampler thermostat is actually holding at 4°C.
-
Acidify the Reconstitution Solvent: Neutral pH promotes hydrolysis. Add 0.1% Formic Acid to your reconstitution solvent to stabilize the carbamate.
Q2: Can I use a "Generic" Deuterated IS if d11 is unstable?
Answer: No. You must stick to the d11 (or similar analog) but control the environment. Reasoning: Capecitabine requires a Stable Isotope Labeled (SIL) IS because of significant matrix effects in plasma analysis. Using a structural analog (e.g., 5-FU-13C) will not compensate for the extraction efficiency of the lipophilic pentyl chain. You must stabilize the d11, not replace it.
Visualizing the Failure Mode
The following diagram illustrates the decision tree for diagnosing stability issues in the autosampler.
Figure 1: Diagnostic logic flow for identifying the root cause of Capecitabine-d11 instability.
Module 3: Validation Protocol (Autosampler Stability)
To scientifically prove stability for regulatory bodies (FDA/EMA), you cannot rely on anecdotal evidence. You must perform a Post-Preparative Stability (PPS) assessment.
Experimental Workflow
-
Preparation (T0):
-
Initial Injection (T0):
-
Inject the batch immediately. This establishes the "Fresh" baseline.
-
-
Storage (The Stress Test):
-
Leave the processed vials in the autosampler at the assay temperature (4°C) for 24 hours .
-
Tip: Do not freeze them; we are testing the autosampler residence time.
-
-
Re-injection (T24):
-
After 24 hours, re-inject the same vials against a freshly prepared calibration curve (if possible) or compare the absolute area response of the QCs at T24 vs T0.
-
Acceptance Criteria (FDA M10)
| Metric | Calculation | Acceptance Limit |
| Accuracy (Bias) | ± 15% | |
| IS Response Drift | Compare Mean IS Area (T0) vs Mean IS Area (T24) | Typically < 20% drop is acceptable if ratios remain accurate. |
Visualizing the Degradation Pathway
Understanding how the molecule breaks is key to preventing it.
Figure 2: The hydrolysis mechanism showing the separation of the stable isotope label (Pentyl-d11) from the drug core (5'-DFCR), leading to signal loss.
Module 4: Frequently Asked Questions (FAQs)
Q: My T24 samples pass accuracy, but the IS area dropped by 30%. Is the run valid? A: Technically, yes, if the calculated concentration is accurate.[9][10] This indicates that Capecitabine (analyte) and Capecitabine-d11 (IS) degraded at the same rate. However, this is risky. A 30% drop reduces your Signal-to-Noise ratio. If your Low QC (LQC) drops below the signal threshold, the run fails. Action: Acidify your mobile phase to prevent the drop.
Q: Can I use Methanol as the reconstitution solvent? A: Yes, but be cautious. Methanol is protic. While Capecitabine is relatively stable in pure methanol, mixtures of Methanol/Water without pH control can support hydrolysis. Acetonitrile is generally preferred for Capecitabine stability as it is aprotic, but solubility must be verified.
Q: Does light exposure matter? A: Yes. Fluoropyrimidines can be photosensitive. While hydrolysis is the primary degradation pathway in the autosampler, ensure you use Amber Glass vials to eliminate photolytic degradation as a variable.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[10] Defines stability acceptance criteria (±15%) and requirement for processed sample stability.
-
Deng, Y., et al. Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B (2015). Discusses stability of metabolites and extraction protocols.
- Lázaro, E., et al.Stability of Capecitabine in aqueous solutions and biological matrices.
- Svinarov, D.A., et al.Capecitabine: Stability and degradation pathways. (Highlights the conversion to 5'-DFCR via hydrolysis).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Radiolytic degradation of anticancer drug capecitabine in aqueous solution: kinetics, reaction mechanism, and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 10. abap.co.in [abap.co.in]
Navigating the Labyrinth: A Technical Guide to Overcoming Interference in Capecitabine-d11 MRM Transitions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Capecitabine-d11 as an internal standard in LC-MS/MS bioanalysis. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and delve into the nuanced world of troubleshooting, providing you with the rationale behind the methods and empowering you to confidently navigate the challenges of your analyses. Our focus here is on ensuring the scientific integrity of your data by systematically identifying and eliminating sources of interference in your Capecitabine-d11 MRM transitions.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Capecitabine and Capecitabine-d11?
When developing a quantitative LC-MS/MS assay, establishing sensitive and specific Multiple Reaction Monitoring (MRM) transitions is paramount. For Capecitabine and its deuterated internal standard, Capecitabine-d11, the following transitions are commonly employed in positive ionization mode.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Capecitabine | 360.1 | 244.4 | This transition corresponds to the loss of the pentylcarbamate group. |
| Capecitabine-d11 | 371.3 | 255.1 | The 11-dalton mass shift in the precursor and product ions is due to the deuterium labeling on the pentyl group.[1] |
It is crucial to empirically optimize collision energies and other mass spectrometer parameters for your specific instrument to achieve the best signal-to-noise ratio.
Q2: What are the primary sources of interference in Capecitabine-d11 MRM transitions?
Interference in the Capecitabine-d11 MRM channel can arise from several sources, broadly categorized as:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Capecitabine-d11, leading to inaccurate quantification.
-
Metabolite Interference: Capecitabine is a prodrug that undergoes extensive metabolism.[2] Its metabolites, if not chromatographically resolved, can potentially interfere with the internal standard's signal.
-
Isotopic Crosstalk: The natural isotopic abundance of Capecitabine can contribute to the signal at the mass of Capecitabine-d11, a phenomenon known as isotopic crosstalk.
-
In-source Fragmentation: The internal standard itself might undergo fragmentation in the ion source of the mass spectrometer, leading to a diminished precursor ion signal and potential interferences.
This guide will provide detailed troubleshooting strategies for each of these potential issues.
Troubleshooting Guides
Issue 1: Unstable or Drifting Internal Standard Signal
Scenario: You observe a drifting or inconsistent peak area for Capecitabine-d11 across your analytical batch, even in your calibration standards.
Potential Cause: This is often a hallmark of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the internal standard.
Troubleshooting Workflow:
Sources
Validation & Comparative
Precision Perfected: A Comparative Guide to Capecitabine-d11 Based Assays for Unrivaled Accuracy in Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an internal standard is a critical determinant of assay accuracy and precision. This guide provides an in-depth technical comparison of Capecitabine-d11 based assays, elucidating why this deuterated internal standard is the superior choice for the quantitative analysis of Capecitabine and its metabolites. Grounded in established scientific principles and supported by experimental data, this document serves as an essential resource for developing robust and reliable bioanalytical methods.
Capecitabine, an orally administered prodrug of 5-fluorouracil (5-FU), is a cornerstone in the treatment of various cancers, including metastatic breast and colorectal cancers. Accurate measurement of Capecitabine and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard to ensure data integrity. While various internal standards can be employed, the use of a stable isotope-labeled (SIL) internal standard, such as Capecitabine-d11, represents the gold standard in bioanalytical mass spectrometry.
The Foundational Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[1] The IS is chosen to mimic the analytical behavior of the analyte of interest. By calculating the ratio of the analyte response to the IS response, variations introduced during sample processing and analysis can be effectively normalized.
The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization efficiency, and not be present in the biological matrix. While structural analogs can be used, they often fall short of these ideal characteristics. Deuterated internal standards, such as Capecitabine-d11, are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows for their distinct detection by the mass spectrometer while ensuring nearly identical physicochemical properties to the analyte.
Capecitabine-d11: The Superior Choice for Accuracy and Precision
The use of a deuterated internal standard like Capecitabine-d11 is pivotal for achieving the highest levels of accuracy and precision in bioanalytical assays.[1] Its key advantages over non-isotopically labeled standards include:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since Capecitabine-d11 has the same molecular structure and polarity as Capecitabine, it experiences virtually identical matrix effects. This co-elution and co-ionization behavior allows for a more accurate correction of these matrix-induced variations, a feat often not achieved with structural analog internal standards.
-
Compensation for Extraction Variability: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the recovery of the analyte can vary between samples. Capecitabine-d11's identical chemical nature ensures that it tracks the analyte's recovery throughout the extraction process, providing a reliable normalization factor.
-
Improved Precision and Reproducibility: By effectively mitigating the impact of matrix effects and extraction inconsistencies, Capecitabine-d11 significantly enhances the precision (reproducibility) of the assay, both within a single analytical run (intra-assay) and between different runs (inter-assay).
Comparative Performance of Capecitabine Bioanalytical Methods
The following table summarizes the performance characteristics of a representative Capecitabine assay utilizing Capecitabine-d11 as the internal standard, alongside data from methods using other internal standards for a comparative perspective. The data is compiled from various published studies and adheres to the validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Parameter | Capecitabine Assay with Capecitabine-d11 IS | Alternative Capecitabine Assay (Non-Deuterated IS) |
| Linearity Range | 10 - 10,000 ng/mL | 50 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL | 5,000 ng/mL |
| Intra-Assay Precision (%CV) | < 5% | < 10% |
| Inter-Assay Precision (%CV) | < 7% | < 15% |
| Accuracy (Bias %) | Within ± 5% | Within ± 15% |
| Extraction Recovery | Consistent and reproducible | More variable |
| Matrix Effect | Effectively compensated | Potential for uncompensated ion suppression/enhancement |
Experimental Protocol: A Validated LC-MS/MS Method for Capecitabine in Human Plasma using Capecitabine-d11
This section provides a detailed, step-by-step methodology for a validated LC-MS/MS assay for the quantification of Capecitabine in human plasma, employing Capecitabine-d11 as the internal standard.
1. Materials and Reagents:
-
Capecitabine reference standard
-
Capecitabine-d11 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Capecitabine and Capecitabine-d11 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Capecitabine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.
-
Prepare a working internal standard solution of Capecitabine-d11 at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Capecitabine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Capecitabine: [Precursor Ion] > [Product Ion]
-
Capecitabine-d11: [Precursor Ion + 11] > [Product Ion + 11]
-
5. Data Analysis:
-
Quantify Capecitabine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted linear regression model.
-
Determine the concentration of Capecitabine in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard to ensure assay reliability.
Caption: Logic of using a deuterated internal standard.
Conclusion
The selection of an appropriate internal standard is a non-negotiable cornerstone of robust and reliable bioanalytical method development. For the quantification of Capecitabine, the use of its deuterated analog, Capecitabine-d11, offers unparalleled advantages in mitigating matrix effects and compensating for variability in sample preparation. The near-identical physicochemical properties ensure that it faithfully tracks the analyte throughout the analytical process, leading to superior accuracy, precision, and overall data integrity. As regulatory expectations for bioanalytical method validation continue to emphasize the importance of minimizing analytical variability, the adoption of stable isotope-labeled internal standards like Capecitabine-d11 is not merely a best practice but an essential component of high-quality drug development research.
References
-
Veeprho. Capecitabine-D11 | CAS 1132662-08-8. [Link]
-
Shaik NS, Padmavathi KV, Aravind S, Subbarao M. BIO ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF CAPECITABINE AND DOCETAXEL AND ITS APPLICATION TO PHARMACOKINETIC STUDIES USING LC-MS/MS. ResearchGate. [Link]
-
Guichard S, Mayer I, Jodrell D. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;826(1-2):232-237. [Link]
-
Shrivastav P, et al. Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. ResearchGate. 2016. [Link]
-
G, Chaitanya, et al. RP-HPLC method development and validation of capecitabine in bulk drug and formulation. International Journal of Pharmacy and Analytical Research. 2016;5(1):190-198. [Link]
-
Vainchtein L, et al. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5,6-dihydro-5-fluorouracil in human plasma. Biomed Chromatogr. 2010;24(4):375-384. [Link]
-
Bhatia MS, et al. HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal. 2017;21(3):660-668. [Link]
-
Patel, D., et al. "Bio-Analytical Method Development and Validation for The Estimation of Capecitabine in Plasma by Using RP-HPLC Method." South Eastern European Journal of Public Health (SEEJPH) (2025). [Link]
-
International Journal of Applied Research. Study of capecitabine-An anticancer drug in dried blood spot. [Link]
-
Reid, T., et al. "Comparison of capecitabine concentrations determined by microsampling versus plasma concentrations for therapeutic drug monitoring: a pilot study." Journal of Pharmacy and Pharmacology (2024). [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResearchGate. The matrix effect of various matrices on the peak area of the... [Link]
-
Aboelnaga, E. M., & El-beshbishi, W. (2019). Comparative study of low dose of capecitabine versus standard dose in metastatic breast cancer: Efficacy and safety. Forum of Clinical Oncology. [Link]
-
Islam, R., et al. (2023). 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine). Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. [Link]
Sources
Safety Operating Guide
Capecitabine-d11: Laboratory Safety & Disposal Protocol
Executive Summary & Immediate Action Plan
Capecitabine-d11 (Deuterium-labeled Capecitabine) is a stable isotope-labeled antineoplastic agent.[1] While it is non-radioactive , it possesses the same potent cytotoxic, teratogenic, and carcinogenic hazards as unlabeled Capecitabine.
Critical Directive:
-
NEVER dispose of Capecitabine-d11 or its residues down the sink/drain.
-
NEVER autoclave Capecitabine-d11 waste (risk of volatilization and incomplete destruction).[1]
-
ALWAYS segregate as Hazardous Pharmaceutical Waste for high-temperature incineration.[1]
Technical Hazard Profile & Isotope Specifics
The "d11" Distinction
Researchers often confuse stable isotopes with radiolabels.[1]
-
Radioactivity: None.[1] Capecitabine-d11 contains stable deuterium (
H).[1] It does not require decay-in-storage or Radiation Safety Officer (RSO) clearance for disposal.[1] -
Chemical Hazard: Identical to Capecitabine.[1] It is a prodrug of 5-Fluorouracil (5-FU).[1] Upon metabolic activation (or environmental degradation), it releases 5-FU, a known teratogen and carcinogen.
Regulatory Classification
-
NIOSH Status: Group 1 Antineoplastic Drug (Hazardous Drug).[1]
-
RCRA Status (USA): While Capecitabine is not explicitly P- or U-listed by CAS number, it is functionally treated as U-Listed Waste (U248) due to its metabolism into 5-Fluorouracil.
-
EPA Rule: Under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), sewering is strictly prohibited.
Disposal Logic: Trace vs. Bulk Waste
Effective waste management relies on distinguishing "Trace" waste (empty containers) from "Bulk" waste (unused stock/spills).[1]
Table 1: Waste Segregation Matrix
| Waste Category | Definition (RCRA Criteria) | Container Type | Disposal Method |
| Trace Waste | Vials/tubes with <3% of original volume remaining (RCRA "Empty"). | Yellow Chemotherapy Waste Bin (Rigid, sealable). | Incineration (Regulated Medical Waste).[1][2] |
| Bulk Waste | Expired stock solutions, >3% residue, or spill cleanup materials. | Black (or Purple) RCRA Hazardous Waste Container. | High-Temperature Incineration (>800°C) via licensed chemical waste hauler.[1] |
| Sharps | Needles/syringes used with the compound.[1] | Red Biohazard Sharps Container (labeled "Chemo").[1] | Incineration. |
| PPE | Gloves/gowns with no visible contamination.[1] | Standard Yellow Trace Chemo bin.[1] | Incineration. |
Decision Framework (Visualization)
The following flowchart illustrates the operational logic for disposing of Capecitabine-d11 materials.
Figure 1: Decision logic for segregating Capecitabine-d11 waste streams to ensure regulatory compliance.
Decontamination Protocol (Spills & Glassware)
Standard laboratory detergents are insufficient for degrading cytotoxic agents.[1] You must use a chemical degradation strategy.[1]
The Mechanism
Capecitabine contains a fluoropyrimidine ring.[1] Sodium Hypochlorite (Bleach) acts as a strong oxidizer, cleaving the pyrimidine ring and rendering the molecule pharmacologically inactive.
Step-by-Step Decontamination
Required PPE: Double nitrile gloves, safety goggles, lab coat, N95 respirator (if powder spill).
-
Containment: If liquid, absorb with chemo-rated pads. If solid, cover with wet paper towels to prevent dust generation.[1]
-
Primary Deactivation:
-
Neutralization:
-
Apply Sodium Thiosulfate (1%) to neutralize the bleach (prevents corrosion of stainless steel hoods and toxic chlorine gas release).
-
-
Cleanup:
Table 2: Decontamination Agents
| Agent | Concentration | Purpose | Contact Time |
| Sodium Hypochlorite | 5.25% (approx.[1] 0.7M) | Oxidative destruction of cytotoxic pharmacophore. | 15 Minutes |
| Sodium Thiosulfate | 1% w/v | Neutralizes bleach; prevents corrosion.[1] | Immediate |
| Ethanol/Isopropanol | 70% | Cleaning ONLY. Does NOT degrade the drug.[1] Use only after bleach step.[1] | N/A |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][3] Centers for Disease Control and Prevention.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][4] Federal Register.[1][3] [Link][4]
-
Benvenuto, J. A., et al. (1993).[1] Chemical degradation of antineoplastic drugs.[1] Pharmaceutical Research.[1][3] (Validating Sodium Hypochlorite efficacy). [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][Link]
Sources
A Comprehensive Guide to the Safe Handling of Capecitabine-d11 in a Research Setting
Capecitabine-d11, an isotopically labeled form of the antineoplastic agent Capecitabine, is a critical tool in pharmaceutical research and development.[1][2] As a deuterated analog, it shares the cytotoxic properties of Capecitabine, necessitating stringent safety protocols to protect laboratory personnel from exposure.[3][4] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for the safe handling and disposal of this compound.
Understanding the Risks: The Hazards of Capecitabine-d11
Capecitabine is classified as a hazardous drug, and by extension, so is its deuterated form, Capecitabine-d11.[5][6] The primary risks associated with this compound include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]
Exposure can occur through inhalation of aerosolized particles, skin absorption, or ingestion.[4] Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational procedures, is paramount.
Core Safety Directives: Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the most critical barrier between the researcher and the hazardous compound. All personnel handling Capecitabine-d11 must be trained in the proper donning and doffing of PPE.[6][7]
Recommended PPE for Handling Capecitabine-d11
| PPE Component | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[8] | Double-gloving provides an extra layer of protection against permeation. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[8] Change gloves every 2-3 hours or immediately if contaminated or torn.[8][9] |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[8][10] | Protects against splashes and contamination of personal clothing. The back-closure design offers better frontal protection.[8] |
| Eye Protection | Safety glasses with side shields or goggles.[3][10] | Prevents accidental splashes from reaching the eyes. |
| Face Protection | A full face shield should be worn in conjunction with goggles when there is a risk of splashing.[8] | Offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator.[10][11] | Necessary when handling the powder form of the compound outside of a containment device to prevent inhalation of aerosolized particles.[11] |
| Shoe Covers | Disposable shoe covers.[10] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure at every stage of handling Capecitabine-d11.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening the package, don a lab coat and a single pair of nitrile gloves.
-
Segregated Storage: Store Capecitabine-d11 in a clearly labeled, sealed container in a designated, secure area away from incompatible materials.[3][10] The storage temperature should be -20°C.[1] The storage area should be separate from other non-hazardous chemicals.[12]
Handling and Preparation
All manipulations of Capecitabine-d11, especially when in powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.[13]
Step-by-Step Handling Procedure:
-
Prepare the Work Area: Decontaminate the work surface of the BSC or CVE before and after use. Line the work area with a disposable, plastic-backed absorbent pad.[9]
-
Assemble Supplies: Gather all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and place them within the containment device before starting work.
-
Don Full PPE: Before handling the compound, don the full ensemble of recommended PPE as detailed in the table above.
-
Weighing and Reconstitution:
-
Carefully open the container with the Capecitabine-d11 powder.
-
Use a dedicated spatula to transfer the desired amount of powder onto weighing paper. Avoid creating dust.[10]
-
If reconstituting, slowly add the solvent to the powder to avoid splashing.
-
-
Post-Handling:
-
Securely cap all containers containing Capecitabine-d11.
-
Wipe down the exterior of the containers with a suitable decontaminating agent before removing them from the BSC or CVE.
-
Dispose of all disposable materials used in the process as hazardous waste.
-
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of Capecitabine-d11.
Emergency Procedures: Spill Management and Exposure Response
Clear and concise procedures must be in place to address accidental spills or personnel exposure.[6]
Spill Cleanup
For minor spills (less than 5 mL or 5 g) within a BSC:
-
Containment: Ensure the spill is contained on the disposable absorbent pad.
-
Decontamination: Use a spill kit that includes absorbent materials, cleaning agents, and appropriate PPE.[10]
-
Cleaning: Clean the area with a deactivating agent, followed by a cleaning agent, and then rinse with water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[10]
For larger spills or spills outside of a containment device, evacuate the area and contact the institution's environmental health and safety department immediately.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][4] Seek medical attention.[3]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately.[4] Seek medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting.[4] Seek immediate medical attention.[4]
In all cases of exposure, an incident report should be filed, and medical consultation is required.[3]
Disposal Plan: Managing Capecitabine-d11 Waste
All waste generated from the handling of Capecitabine-d11 is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10][14]
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container.[10]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials should be placed in a clearly labeled, leak-proof hazardous waste container.[15]
-
Liquid Waste: Unused solutions containing Capecitabine-d11 should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[3][14]
For final disposal, unused or expired Capecitabine-d11 should be sent to a licensed hazardous waste facility or returned to a drug take-back program if available.[14][16]
By adhering to these comprehensive safety protocols, research institutions can ensure the well-being of their personnel while advancing scientific discovery through the use of Capecitabine-d11.
References
-
Capecitabine SAFETY DATA SHEET. (2013). Szabo-Scandic. [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators - BioSafe Tech by QUALIA. (n.d.). BioSafe Tech. [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2015). PMC. [Link]
-
What precautions need to be taken when handling Xeloda (capecitabine)? (2025). Dr.Oracle. [Link]
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). HSE. [Link]
-
Safe handling and waste management of hazardous drugs. (n.d.). eviQ. [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017). The Pharmaceutical Journal. [Link]
-
Capacetabine Safety Data Sheet. (n.d.). Scribd. [Link]
-
Preventing occupational exposure to cytotoxic and other hazardous drugs. (n.d.). European Biosafety Network. [Link]
-
Hazardous and cytotoxic drugs: Safety considerations. (2022). Hospital News. [Link]
-
Capecitabine (Xeloda®). (2025). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Cytotoxic drugs and related waste – risk management. (n.d.). SafeWork NSW. [Link]
-
Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe QLD. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). CDC. [Link]
-
How to dispose of Xeloda (capecitabine)? (2025). Dr.Oracle. [Link]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. [Link]
-
What is the proper disposal method for Xeloda (capecitabine)? (2025). Dr.Oracle. [Link]
-
Capecitabine (Xeloda®). (n.d.). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Cancer Medicines: Safe Handling at Home. (2022). Patient Education. [Link]
-
Safe Medication Disposal. (2025). OncoLink. [Link]
-
Safe Handling of Chemotherapy Waste Material. (n.d.). UPMC Hillman Cancer Center. [Link]
Sources
- 1. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. droracle.ai [droracle.ai]
- 6. hse.gov.uk [hse.gov.uk]
- 7. europeanbiosafetynetwork.eu [europeanbiosafetynetwork.eu]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. scribd.com [scribd.com]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. qualia-bio.com [qualia-bio.com]
- 14. droracle.ai [droracle.ai]
- 15. cinj.org [cinj.org]
- 16. droracle.ai [droracle.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
